Methyl linoleate hydroperoxide
Description
Contextualization within Lipid Oxidation Pathways
Lipid oxidation is a complex free-radical chain reaction involving three main stages: initiation, propagation, and termination. uva.nl Methyl linoleate (B1235992) hydroperoxide is a primary product formed during the propagation stage of the autoxidation of methyl linoleate. uva.nl The process begins with the abstraction of a hydrogen atom from a methylene (B1212753) group adjacent to the double bonds in the methyl linoleate molecule, forming a fatty acid radical. uva.nl This radical then reacts with molecular oxygen to produce a peroxyl radical. mdpi.com The subsequent abstraction of a hydrogen atom from another lipid molecule by this peroxyl radical results in the formation of a hydroperoxide and a new fatty acid radical, thus propagating the chain reaction. mdpi.com
Significance as a Primary Oxidation Product in Model Systems
Methyl linoleate is frequently used as a model system in lipid oxidation research due to its relative simplicity compared to more complex lipids like triglycerides, and because it is a precursor to many of the compounds that cause off-flavors and odors. uva.nlsciencepublishinggroup.com In these model systems, the formation of methyl linoleate hydroperoxide is a key indicator of the initial stages of oxidation. uva.nlresearchgate.net Researchers can quantify the concentration of hydroperoxides over time to study the kinetics of the oxidation process and to evaluate the effectiveness of antioxidants. sciencepublishinggroup.comresearchgate.net
The study of methyl linoleate hydroperoxides in controlled environments allows for a detailed examination of the factors that influence lipid oxidation, such as temperature, oxygen availability, and the presence of pro-oxidants or antioxidants. researchgate.netresearchgate.net For instance, research has shown that in the absence of hydroperoxides, significant oxidation of methyl linoleate may not occur, highlighting their crucial role in initiating the process. researchgate.net
Isomeric Forms and Stereochemical Considerations
The autoxidation of methyl linoleate results in the formation of several positional and geometric isomers of this compound. The primary products are the 9- and 13-hydroperoxides. cdnsciencepub.comnih.gov This is due to the two possible points of attack by oxygen on the pentadienyl radical system formed after the initial hydrogen abstraction. cdnsciencepub.com In addition to these, the 11-hydroperoxide has also been identified as a less abundant primary product. nih.gov
Each of these positional isomers can exist in different geometric, or cis/trans, configurations of the conjugated diene system. The main geometric isomers produced are:
methyl (9Z,11E)-13-hydroperoxy-9,11-octadecadienoate
methyl (9E,11E)-13-hydroperoxy-9,11-octadecadienoate
methyl (10E,12Z)-9-hydroperoxy-10,12-octadecadienoate
methyl (10E,12E)-9-hydroperoxy-10,12-octadecadienoate tandfonline.comnih.govnih.gov
Furthermore, new geometric isomers with conjugated Z,Z double bonds have also been identified, namely methyl (9Z,11Z)-13-hydroperoxy-9,11-octadecadienoate and methyl (10Z,12Z)-9-hydroperoxy-10,12-octadecadienoate. tandfonline.com
The relative proportions of these isomers can be influenced by the reaction conditions. For example, in an aqueous emulsion, the formation of the less stable cis,trans isomers is favored, while in a dichloromethane (B109758) solution, the more stable trans,trans isomers are predominant. nih.gov The presence of antioxidants like tocopherols (B72186) can also affect the isomeric distribution by inhibiting the isomerization of cis,trans forms to trans,trans forms. researchgate.net The stereochemistry of these hydroperoxides is also a significant factor, as the enzymatic oxidation of linoleic acid can lead to the formation of specific stereoisomers.
Below is a data table summarizing the major isomers of this compound:
| Positional Isomer | Geometric Isomer (Abbreviation) | Full Chemical Name |
| 13-hydroperoxide | 13-ZE | methyl (9Z,11E)-13-hydroperoxy-9,11-octadecadienoate |
| 13-hydroperoxide | 13-EE | methyl (9E,11E)-13-hydroperoxy-9,11-octadecadienoate |
| 9-hydroperoxide | 9-EZ | methyl (10E,12Z)-9-hydroperoxy-10,12-octadecadienoate |
| 9-hydroperoxide | 9-EE | methyl (10E,12E)-9-hydroperoxy-10,12-octadecadienoate |
Structure
2D Structure
Properties
CAS No. |
60900-56-3 |
|---|---|
Molecular Formula |
C19H34O4 |
Molecular Weight |
326.5 g/mol |
IUPAC Name |
methyl (9Z,11E)-13-hydroperoxyoctadeca-9,11-dienoate |
InChI |
InChI=1S/C19H34O4/c1-3-4-12-15-18(23-21)16-13-10-8-6-5-7-9-11-14-17-19(20)22-2/h8,10,13,16,18,21H,3-7,9,11-12,14-15,17H2,1-2H3/b10-8-,16-13+ |
InChI Key |
WWBBEXJQOOTEIL-GDVMHIJESA-N |
SMILES |
CCCCCC(C=CC=CCCCCCCCC(=O)OC)OO |
Isomeric SMILES |
CCCCCC(/C=C/C=C\CCCCCCCC(=O)OC)OO |
Canonical SMILES |
CCCCCC(C=CC=CCCCCCCCC(=O)OC)OO |
Other CAS No. |
27323-65-5 |
Synonyms |
9,11-octadecadienoic acid, 13-hydroperoxy-, methyl ester, (9Z,11E) 9,12-octadecadienoic acid (9Z,12Z)-, methyl ester, hydroperoxide methyl (9Z,11E)-13-hydroperoxy-9,11-octadecadienoate methyl 13-hydroperoxy-cis,trans-9,11-octadecadienoate methyl linoleate 13-hydroperoxide, (9Z,11E)- methyl linoleate hydroperoxide |
Origin of Product |
United States |
Mechanisms of Formation of Methyl Linoleate Hydroperoxide
Free Radical Autoxidation Pathways
Free radical autoxidation is a fundamental process in lipid peroxidation. For polyunsaturated fatty acid esters like methyl linoleate (B1235992), this pathway involves the reaction of the lipid with molecular oxygen, leading to the formation of hydroperoxides as the first stable products. nih.gov
The initiation phase involves the formation of the first lipid-derived radicals, which starts the chain reaction. nih.govresearchgate.net This can occur through several mechanisms, primarily involving the removal of a hydrogen atom from the methyl linoleate molecule.
The autoxidation of methyl linoleate is typically initiated by the abstraction of a hydrogen atom from one of its allylic or, more readily, its bis-allylic positions. researchgate.net The methyl linoleate molecule contains a particularly susceptible methylene (B1212753) group at the C-11 position, located between two double bonds (a bis-allylic position). nih.gov The abstraction of a hydrogen atom from this C-11 carbon is the key initiating step because it forms a pentadienyl radical, which is stabilized by the delocalization of the radical electron over five carbons (from C-9 to C-13). nih.govunibo.itnih.gov This initial hydrogen abstraction is an irreversible step that commits the fatty acid ester to reacting with oxygen. nih.gov
The formation of the initial radical can be accelerated by the presence of initiators or catalysts. In laboratory settings, radical initiators are often used to study oxidation under controlled conditions. These include azo compounds such as 2,2′-azobis(2-amidinopropane) dihydrochloride (B599025) (AAPH), 2,2′-azobis(2,4-dimethylvaleronitrile) (AMVN), and azobisisobutyronitrile (AIBN). researchgate.netnih.govrudn.rumdpi.com These compounds decompose at a known rate to produce free radicals that can then initiate the oxidation chain by abstracting a hydrogen atom from methyl linoleate.
Transition metal ions, such as iron and copper, can also act as powerful catalysts. They can participate in Fenton-type reactions, where they catalyze the decomposition of pre-existing lipid hydroperoxides or hydrogen peroxide to generate highly reactive radicals like the hydroxyl radical (HO•) or alkoxyl radicals (RO•). researchgate.netunibo.it These radicals can then readily abstract a hydrogen atom from a methyl linoleate molecule, thereby initiating a new oxidation chain.
Once a lipid radical is formed, the propagation phase begins. This phase consists of a repeating cycle of reactions that consumes the parent lipid and molecular oxygen, leading to the accumulation of hydroperoxides and the generation of new radicals to continue the chain. nih.govresearchgate.net
The carbon-centered pentadienyl radical formed during initiation reacts very rapidly with molecular oxygen (O₂). nih.gov This reaction is reversible and results in the formation of a peroxyl radical (LOO•). unibo.it Oxygen adds to the termini of the delocalized radical system, at either the C-9 or C-13 position, leading to the formation of conjugated diene peroxyl radicals. nih.gov The addition of oxygen to the central C-11 position, while possible, does not lead to the major, stable hydroperoxide products. nih.govnih.gov The resulting peroxyl radical is a key intermediate, as its subsequent reactions are a critical branching point that determines the final product distribution. nih.gov This peroxyl radical then propagates the chain by abstracting a hydrogen atom from the bis-allylic methylene group of another methyl linoleate molecule, forming a methyl linoleate hydroperoxide (LOOH) and a new pentadienyl radical (L•). nih.gov
The autoxidation of methyl linoleate does not produce a single hydroperoxide but rather a mixture of positional and geometric isomers. The four major primary products are conjugated diene hydroperoxides: methyl 13-hydroperoxy-cis-9,trans-11-octadecadienoate, methyl 13-hydroperoxy-trans-9,trans-11-octadecadienoate, methyl 9-hydroperoxy-trans-10,cis-12-octadecadienoate, and methyl 9-hydroperoxy-trans-10,trans-12-octadecadienoate. nih.govnih.govnih.gov
The distribution of these isomers is highly dependent on the reaction conditions, particularly the concentration of available hydrogen donors. nih.gov The initial products formed under kinetic control are the cis,trans isomers. However, the peroxyl radical can undergo a reversible β-fragmentation, where it releases O₂, allowing for isomerization of the double bond geometry before oxygen re-adds. nih.govnih.gov This process leads to the formation of the more thermodynamically stable trans,trans isomers.
In environments with a high concentration of hydrogen donors (like in an aqueous emulsion of pure methyl linoleate), the initially formed cis,trans peroxyl radical is quickly trapped by hydrogen abstraction, favoring the formation of cis,trans hydroperoxides. nih.gov Conversely, in a dilute solution with a lower concentration of hydrogen donors, there is more time for the peroxyl radical to isomerize to the more stable trans,trans configuration before it abstracts a hydrogen atom, resulting in a higher proportion of trans,trans hydroperoxides. nih.govnih.gov
Table 1: Geometrical Isomer Ratios of this compound Formed Under Different Oxidation Conditions
| Oxidation System | Isomer Ratio (13-ct : 13-tt : 9-tc : 9-tt) | Reference |
| Dichloromethane (B109758) Solution | 1 : 4 : 1 : 4 | nih.gov |
| Aqueous Emulsion | 3 : 2 : 3 : 2 | nih.gov |
ct = cis,trans; tt = trans,trans; tc = trans,cis
Termination Mechanisms
The free-radical chain reaction that propagates the formation of this compound is concluded by termination mechanisms. This phase is characterized by the reaction of two radical species to form stable, non-radical products. nih.gov These reactions become dominant as the concentration of radical species increases. Termination effectively breaks the chain reaction cycle. nih.gov The primary termination reactions involve the combination of peroxyl (LOO•) and alkyl (L•) radicals.
Key Termination Reactions in Lipid Peroxidation
| Reactant 1 | Reactant 2 | Product Type |
|---|---|---|
| L• | L• | Non-radical dimer |
| L• | LOO• | Peroxide adduct |
Another crucial termination pathway involves antioxidants (AH). An antioxidant can donate a hydrogen atom to a peroxyl radical, converting it into a stable hydroperoxide (LOOH) and forming a stable antioxidant radical (A•) that does not propagate the chain reaction. nih.gov
Enzymatic Generation of this compound
This compound can be generated enzymatically, a process characterized by high specificity and control. The primary enzymes responsible for this transformation are lipoxygenases.
Lipoxygenases (LOXs) are a family of non-heme iron-containing enzymes that catalyze the dioxygenation of polyunsaturated fatty acids, such as linoleic acid, to form fatty acid hydroperoxides. nih.govmdpi.com The reaction begins with the stereospecific abstraction of a hydrogen atom from a bis-allylic methylene group within the pentadiene system of the fatty acid. mdpi.com This is followed by the antarafacial addition of molecular oxygen, leading to the formation of a conjugated diene hydroperoxide. mdpi.com The catalytic cycle involves the oxidation of the enzyme's ferrous iron (Fe²⁺) to its ferric state (Fe³⁺) upon hydrogen abstraction from the substrate, and its subsequent reduction back to the ferrous state during the oxygenation step. researchgate.net
A hallmark of lipoxygenase-mediated reactions is their high degree of regio- and stereospecificity, meaning they selectively produce specific isomers. nih.gov This specificity is determined by the particular LOX isoenzyme and the orientation of the substrate within the enzyme's active site. gsartor.orglsu.edu For example, plant lipoxygenases typically convert linoleic acid into either (9S)- or (13S)-hydroperoxides. nih.gov
The structural basis for stereocontrol has been linked to a single amino acid residue within the enzyme's active site. A highly conserved alanine (B10760859) residue is found in S-lipoxygenases, while a glycine (B1666218) residue is present in R-lipoxygenases. gsartor.org This subtle difference directs the oxygen insertion to a specific face of the substrate radical, thereby determining the R or S stereochemistry of the resulting hydroperoxide. gsartor.org
Different isoenzymes exhibit distinct product profiles. Studies on lipoxygenases from green malt (B15192052) have shown that the LOX1 isoenzyme primarily produces 9-hydroperoxyoctadecadienoates (9-HPODE), whereas LOX2 favors the formation of 13-HPODE. researchgate.net Similarly, recombinant soybean lipoxygenase 2 (GmLOX2) shows a high preference for producing the (13S)-hydroperoxide. nih.gov
Regiospecificity of Various Lipoxygenase Isoenzymes on Linoleic Acid/Methyl Linoleate
| Enzyme Source | Isoenzyme | Major Product | 9-HPODE:13-HPODE Ratio | Reference |
|---|---|---|---|---|
| Green Malt (HAC Purified) | LOX1 | 9-HPODE | 75:25 | researchgate.net |
| Green Malt (HAC Purified) | LOX2 | 13-HPODE | 39:61 | researchgate.net |
| Green Malt (IEF Separated) | LOX1 | 9-HPODE | 90:10 | researchgate.net |
| Green Malt (IEF Separated) | LOX2 | 13-HPODE | 13:87 | researchgate.net |
Singlet Oxygen-Mediated Oxidation
In addition to free-radical and enzymatic pathways, this compound can be formed through a non-radical reaction with singlet oxygen (¹O₂). Singlet oxygen is an electronically excited state of molecular oxygen that is highly reactive towards electron-rich double bonds. researchgate.netunibo.it It is often generated in photosensitized reactions. researchgate.net
Singlet oxygen reacts with methyl linoleate via a concerted pericyclic reaction known as the "ene" reaction. researchgate.netacs.org In this mechanism, the ¹O₂ adds to one of the double bonds while abstracting an allylic hydrogen atom, with a concurrent shift of the double bond. This process results in the direct formation of an allylic hydroperoxide. researchgate.net Theoretical and experimental studies suggest that the ene reaction proceeds through a two-step, no-intermediate mechanism, featuring two adjacent transition states without a discrete intermediate species. cuny.edusemanticscholar.orgnih.gov This is a distinct mechanism compared to the radical-mediated hydrogen abstraction seen in autoxidation.
The ene reaction of singlet oxygen with methyl linoleate produces a characteristic set of hydroperoxide isomers that differs from those formed during free-radical autoxidation. researchgate.net Singlet oxygen attacks the double bonds at C9 and C12, leading to the formation of 9-HPODE, 10-HPODE, 12-HPODE, and 13-HPODE. researchgate.net The hydroperoxides formed retain one of the original cis double bonds in its native configuration, while the newly formed double bond is trans. In contrast, free-radical autoxidation leads to a different mixture of geometric isomers, including trans,trans products resulting from radical isomerization. nih.govnih.gov
Comparison of Hydroperoxide Isomers from Singlet Oxygen vs. Free-Radical Oxidation of Linoleate
| Formation Pathway | Isomer | Geometrical Configuration |
|---|---|---|
| Singlet Oxygen (Photo-oxidation) | 9-HPODE | 10-trans, 12-cis |
| 10-HPODE | 8-trans, 12-cis | |
| 12-HPODE | 9-cis, 13-trans | |
| 13-HPODE | 9-cis, 11-trans | |
| Free-Radical (Autoxidation) | 9-HPODE | 10-trans, 12-cis |
| 9-HPODE | 10-trans, 12-trans | |
| 13-HPODE | 9-cis, 11-trans |
Table of Chemical Compounds
| Compound Name | Abbreviation |
|---|---|
| Methyl Linoleate | - |
| This compound | LOOH |
| Peroxyl Radical | LOO• |
| Alkyl Radical | L• |
| Hydroperoxyoctadecadienoate | HPODE |
| 9-Hydroperoxyoctadecadienoate | 9-HPODE |
| 13-Hydroperoxyoctadecadienoate | 13-HPODE |
Metal-Catalyzed Oxidation Mechanisms
The formation of this compound can be significantly accelerated through metal-catalyzed oxidation. Transition metals, particularly those with redox activity, can initiate and propagate the lipid peroxidation chain reaction. This section delves into the specific roles of redox-active metal ions and the influence of their coordination chemistry on the oxidation process.
Role of Redox-Active Metal Ions (e.g., Iron, Cobalt)
Redox-active metal ions such as iron (Fe) and cobalt (Co) are potent catalysts in the oxidation of methyl linoleate. Their ability to cycle between different oxidation states allows them to facilitate the formation of reactive oxygen species (ROS) and decompose existing lipid hydroperoxides, thereby propagating the oxidative chain reaction.
Iron is a well-established pro-oxidant in lipid systems. The catalytic cycle of iron in promoting lipid peroxidation involves the interplay between its ferrous (Fe²⁺) and ferric (Fe³⁺) states. The presence of a Fe(II)/Fe(III) couple is considered essential for the initiation of methyl linoleate oxidation. nih.govnih.gov Fe²⁺ can react with existing hydroperoxides (LOOH) to generate highly reactive alkoxyl radicals (LO•), which can then abstract a hydrogen atom from a neighboring unsaturated fatty acid molecule, thus propagating the chain reaction. nih.gov
Fe²⁺ + LOOH → Fe³⁺ + LO• + OH⁻
Conversely, Fe³⁺ can be reduced back to Fe²⁺ by reacting with other molecules, such as superoxide (B77818) radicals or reducing agents like ascorbic acid, making it available to catalyze further hydroperoxide decomposition. The combination of Fe(II) with hydrogen peroxide (H₂O₂) has also been shown to be an effective catalytic system for the oxidation of methyl linoleate. nih.gov
Cobalt, another redox-active transition metal, can also participate in the oxidation of lipids. While cobalt ions alone may not be potent initiators of lipid peroxidation, their presence in combination with other metals like iron can significantly modulate the oxidative process. documentsdelivered.com For instance, in the presence of Fe²⁺, Co²⁺ has been observed to inhibit Fe²⁺-H₂O₂-mediated lipid peroxidation. documentsdelivered.com This highlights the complex interactions that can occur between different metal ions in a system.
The catalytic activity of these metal ions is also influenced by the reaction environment. For example, Fe(II) alone can catalyze the oxidation of methyl linoleate in certain micellar solutions (tetradecyltrimethylammonium bromide), but not in others (sodium dodecyl sulfate), indicating the importance of the substrate's environment. nih.gov
Table 1: Effect of Redox-Active Metal Ions on Methyl Linoleate Oxidation
| Metal Ion | Role in Oxidation | Key Mechanistic Steps | Modulating Factors |
| Iron (Fe²⁺/Fe³⁺) | Potent Catalyst | Decomposition of hydroperoxides to form alkoxyl radicals. nih.gov | Presence of reducing agents (e.g., ascorbic acid), hydrogen peroxide, and reaction medium. nih.gov |
| Cobalt (Co²⁺) | Modulator | Can inhibit iron-catalyzed lipid peroxidation. documentsdelivered.com | Presence of other transition metals like iron. documentsdelivered.com |
Influence of Ligands and Chelation
The catalytic activity of redox-active metal ions in the oxidation of methyl linoleate is profoundly influenced by the presence of ligands and the formation of coordination complexes. Ligands are molecules that bind to a central metal ion, and chelation is a specific type of bonding involving a ligand that binds to the metal ion at two or more points. The nature of the ligand can either enhance or suppress the pro-oxidant activity of the metal ion.
The effect of a chelating agent depends on both the metal ion and the specific ligand. For instance, in the oxidation of methyl linoleate micelles, chelators like ethylenediaminetetraacetic acid (EDTA) and nitrilotriacetic acid (NTA) have been shown to suppress copper-induced oxidation but enhance the oxidation induced by iron. nih.gov This differential effect is attributed to the influence of the chelator on the redox potential and the accessibility of the metal-chelator complex to the hydroperoxide. nih.gov
The formation of a metal-ligand complex can alter the metal's reactivity. A notable example is the formation of an iron/ascorbate complex, which has been proposed as an initiator of methyl linoleate oxidation. nih.govresearchgate.net In this case, ascorbic acid acts as a ligand that modulates the redox properties of the iron ion, facilitating its catalytic activity.
The structure of the resulting metal-ligand complex plays a crucial role. Some chelating agents can block the access of the metal ion to the lipid substrate, thereby inhibiting oxidation. nih.gov Conversely, other ligands can form complexes that are more lipid-soluble, increasing the proximity of the metal catalyst to the methyl linoleate and enhancing the rate of oxidation.
The chelate effect, which describes the enhanced stability of a complex formed by a chelating ligand compared to a non-chelating ligand, also plays a role. By forming a more stable complex, a chelating ligand can influence the redox cycling of the metal ion and, consequently, its catalytic efficiency in promoting oxidation.
Table 2: Influence of Ligands on Iron-Catalyzed Methyl Linoleate Oxidation
| Ligand/Chelator | Effect on Iron-Catalyzed Oxidation | Proposed Mechanism of Action |
| Ethylenediaminetetraacetic acid (EDTA) | Enhances | Alters the redox potential and accessibility of the iron complex. nih.gov |
| Nitrilotriacetic acid (NTA) | Enhances | Modifies the redox potential and accessibility of the iron complex. nih.gov |
| Ascorbic Acid | Enhances (as a complex) | Forms an iron/ascorbate complex that acts as an initiator. nih.govresearchgate.net |
Decomposition and Secondary Product Formation from Methyl Linoleate Hydroperoxide
Thermal Decomposition Pathways
Thermal stress is a significant contributor to the breakdown of methyl linoleate (B1235992) hydroperoxide. The process is not a simple, single-step degradation but involves complex pathways, including bond-breaking, rearrangements, and subsequent reactions. The compositions of the major volatile decomposition products are often explained by the classical scheme involving carbon-carbon scission on either side of alkoxy radical intermediates. deepdyve.com Studies on the thermal decomposition of pure hydroperoxides from fatty esters have been conducted to elucidate the sources of various products. deepdyve.com It has been shown that different positional isomers of the hydroperoxide will yield characteristic volatile products upon thermal decomposition. nih.govcapes.gov.br
The initial and most crucial step in the thermal decomposition of methyl linoleate hydroperoxide is the homolytic cleavage of the peroxide (O-O) bond. This bond is inherently weak and susceptible to breaking, a process that is thermodynamically more favorable than the cleavage of the O-H bond. nih.gov This scission results in the formation of two highly reactive radical species: an alkoxyl radical (LO•) and a hydroxyl radical (•OH). nih.gov The formation of the alkoxyl radical is a key event, as this intermediate is the precursor to most of the subsequent degradation products. tandfonline.comhelsinki.fi The energy required for this bond dissociation is lowered in the presence of certain catalysts, but heat alone is sufficient to initiate the process.
Following the formation of the alkoxyl radical, a series of complex reactions, including rearrangements and scissions, takes place. mdpi.com The alkoxyl radical is short-lived and can undergo several transformations. tandfonline.com One major pathway is the β-scission of carbon-carbon bonds adjacent to the oxygen-centered radical. capes.gov.br This scission breaks the carbon chain, leading to the formation of a variety of smaller, often volatile, molecules. nih.govmdpi.com
For example, the decomposition of the 13-hydroperoxide isomer of methyl linoleate primarily yields hexanal (B45976) through cleavage of the C13-C14 bond. mdpi.com Similarly, the 9-hydroperoxide isomer can lead to the formation of methyl 9-oxononanoate (B1257084). mdpi.com Besides direct scission, the alkoxyl radical can also undergo isomerization to form more stable carbon-centered radicals, such as epoxyallylic radicals, which can then lead to a different set of products, including epoxy compounds. tandfonline.com These reactions highlight the complexity of the degradation process, where a single precursor can generate a diverse profile of secondary products.
Metal-Catalyzed Hydroperoxide Decomposition
The decomposition of this compound is significantly accelerated in the presence of metal ions, particularly transition metals with variable oxidation states like iron and copper. helsinki.ficirad.frcapes.gov.br These metals act as catalysts, lowering the activation energy for the decomposition of the hydroperoxide and influencing the distribution of the resulting products.
Fenton-type reactions involve the reaction of hydroperoxides with reduced transition metals, most notably iron(II) (Fe²⁺). researchgate.net In this process, the ferrous ion donates an electron to the hydroperoxide, leading to the cleavage of the O-O bond and the formation of an alkoxyl radical and a hydroxide (B78521) ion, while the iron is oxidized to its ferric state (Fe³⁺).
The reaction can be summarized as: LOOH + Fe²⁺ → LO• + OH⁻ + Fe³⁺
The ferric ion (Fe³⁺) can then react with another hydroperoxide molecule to regenerate the ferrous ion and produce a peroxyl radical (LOO•) and a proton, thus creating a catalytic cycle. researchgate.net
LOOH + Fe³⁺ → LOO• + H⁺ + Fe²⁺
Heme compounds, which contain iron within a porphyrin ring structure, are potent catalysts for the decomposition of lipid hydroperoxides. nih.gov The heme-initiated degradation of this compound also proceeds via the formation of alkoxyl radicals. tandfonline.comnih.gov This process initiates a complex series of reactions that yield a variety of products, including hydroxy, keto, epoxy, and aldehydic compounds. nih.gov
Research on the hematin-catalyzed degradation of 9-hydroperoxy-linoleic acid has identified the formation of specific products like 9,10-trans-epoxy-11E-13-keto- and 9-keto-10E-12,13-trans-epoxy-octadecenoic acids. nih.gov The formation of these two epoxy-ketones in equal proportions suggests they arise from a common, pseudo-symmetrical diepoxy radical intermediate. tandfonline.comnih.gov The degradation products formed by reaction with heme include monomeric compounds that can contribute to further reactions. nih.gov
Formation of Volatile Secondary Oxidation Products
The decomposition of this compound, whether through thermal or catalytic pathways, results in a complex mixture of non-volatile and volatile secondary oxidation products. nih.govnih.gov While representing a minor fraction of the total decomposition products, the volatile compounds are of significant interest due to their impact on the aroma and flavor profiles of lipid-containing materials. researchgate.net
The specific volatile compounds formed depend on the isomeric form of the initial hydroperoxide. The classical mechanism of β-scission of the alkoxyl radical intermediate is the primary route for the formation of these volatiles. deepdyve.com For instance, the thermal decomposition of the 13-hydroperoxide isomer yields hexanal and methyl 10-oxo-8-decenoate as major volatile products. nih.gov In contrast, the 9-hydroperoxide isomer primarily produces methyl 9-oxononanoate and 2-heptenal. nih.gov
Further reactions can lead to a wider array of tertiary volatile products, such as 2-alkyl furans. nih.gov The table below summarizes some of the major volatile products identified from the decomposition of methyl linoleate hydroperoxides.
Table 1: Major Volatile Secondary Oxidation Products from this compound Decomposition
| Precursor Hydroperoxide Isomer | Major Volatile Products | Reference |
|---|---|---|
| 13-Hydroperoxide | Hexanal, Methyl 10-oxo-8-decenoate | nih.gov |
| 9-Hydroperoxide | Methyl 9-oxononanoate, 2-Heptenal, Methyl octanoate, Deca-2,4-dienal | mdpi.comnih.gov |
Aldehyde Generation (e.g., Hexanal, Nonanal)
A primary pathway in the decomposition of methyl linoleate hydroperoxides is the homolytic cleavage of the hydroperoxide (O-OH) bond, which forms an alkoxy radical. This radical can then undergo β-scission, a process that breaks carbon-carbon bonds adjacent to the radical, resulting in the formation of various volatile and non-volatile compounds, including aldehydes. researchgate.net
The specific aldehydes generated are dependent on the positional isomer of the initial hydroperoxide. For instance:
13-hydroperoxide isomers predominantly lead to the formation of hexanal . researchgate.net This occurs through cleavage of the C13-C14 bond.
9-hydroperoxide isomers are the primary precursors to nonanal (B32974) . researchgate.net The decomposition also yields other aldehydes like 2-nonenal (B146743) from the 9-isomers. tandfonline.com
Studies have shown that the geometric configuration of the diene in the hydroperoxide isomers influences their decomposition rates. For example, under acidic conditions, trans, trans isomers of both 9- and 13-hydroperoxides decompose more rapidly than their cis, trans counterparts. tandfonline.comtandfonline.com However, this faster decomposition of trans, trans isomers does not necessarily correlate with a higher yield of aldehydes like 2-nonenal and 12-oxo-10-dodecenoate. tandfonline.comtandfonline.com In fact, under certain acidic conditions without oxygen, hexanal formation may not be detected, while a small amount of 9-oxononanoate might be observed. tandfonline.com
The table below summarizes the major aldehyde products arising from the decomposition of specific this compound isomers.
| Hydroperoxide Isomer | Major Aldehyde Products |
| 13-hydroperoxy-cis-9,trans-11-octadecadienoate | Hexanal, Pentanal, 2-Octenal researchgate.netdss.go.th |
| 9-hydroperoxy-trans-10,cis-12-octadecadienoate | Nonanal, 2-Nonenal researchgate.nettandfonline.com |
| 10-hydroperoxide | 2-Nonenal researchgate.net |
It's important to note that while hexanal and nonanal are significant products, other aldehydes such as pentanal, heptanal, octanal, and various unsaturated aldehydes are also formed. researchgate.netresearchgate.net The relative abundance of these aldehydes can serve as an indicator of the oxidative state of a system containing linoleic acid. researchgate.net
Ketone and Alcohol Formation
Alongside aldehydes, the decomposition of methyl linoleate hydroperoxides also yields ketones and alcohols. researchgate.net These compounds are formed through various reaction pathways involving the initial alkoxy radicals.
One proposed mechanism for ketone formation involves the disproportionation of two secondary alkoxyl radicals, which yields a ketone and an alcohol. helsinki.fi This pathway may be more significant in the presence of metal catalysts, which promote the homolytic cleavage of hydroperoxides to form alkoxyl radicals. helsinki.fi
Ketones can also arise from the further oxidation of secondary alcohols formed during the decomposition process. Additionally, specific keto-dienes have been identified as minor oxygenated products of methyl linoleate autoxidation. nih.gov These are presumed to exist initially as hydroperoxides.
The formation of alcohols is a common outcome of hydroperoxide decomposition. The reduction of the hydroperoxide group, either through radical interactions or enzymatic processes, directly yields the corresponding alcohol (hydroxy derivative). core.ac.uk For example, the reduction of methyl linoleate hydroperoxides produces methyl hydroxystearates. mdpi.com Furthermore, the interaction of alkyl and alkenyl radicals (formed during β-scission) with hydroxyl radicals can also lead to alcohol production. researchgate.net
Research has shown that under simulated gastric conditions, methyl linoleate hydroperoxides can decompose to form hydroxydienes and ketodienes. csic.es
Furanone and Hydrocarbon Production
The complex cascade of reactions following the initial decomposition of methyl linoleate hydroperoxides can also lead to the formation of cyclic compounds like furanones and various hydrocarbons. researchgate.net
Furanone derivatives, such as 4-hydroxy-2,5-dimethyl-3(2H)-furanone (HDMF), have been studied for their antioxidative properties in methyl linoleate systems. dss.go.thresearchgate.net While not a direct major decomposition product, their interaction with the oxidation process is noteworthy. The formation of 2-pentylfuran (B1212448) has been identified as a secondary oxidation product, arising from the 9-hydroperoxide of methyl linoleate. arabjchem.org
Hydrocarbons are generated from the alkyl and alkenyl radicals that are formed as a consequence of the β-scission of alkoxy radicals. researchgate.net These highly reactive radical species can abstract hydrogen atoms from other molecules to form saturated or unsaturated hydrocarbons. Alternatively, they can interact with other radicals, including hydroxyl radicals, to terminate the radical chain and produce a variety of hydrocarbon products. researchgate.net
Formation of Non-Volatile Secondary Oxidation Products
Beyond the volatile compounds, the decomposition and further reaction of methyl linoleate hydroperoxides lead to the formation of a variety of non-volatile secondary oxidation products. These products are generally of higher molecular weight and contribute to changes in the physical properties of the lipid matrix, such as increased viscosity and polymerization.
Dimerization and Polymerization Reactions
During the autoxidation of methyl linoleate, as soon as monohydroperoxides are detectable, peroxide-linked dimers also appear as significant products. nih.gov These dimers can be formed through the reaction of peroxyl radicals with each other. The autoxidation of methyl linoleate at 40°C has been shown to produce dimers that are predominantly peroxide-linked (C-O-O-C), with a smaller fraction of ether (C-O-C) and/or carbon-carbon (C-C) linkages. researchgate.netresearchgate.net
These dimeric and oligomeric structures are not inert; they can further decompose to generate volatile compounds, similar to their monomeric hydroperoxide precursors. researchgate.netresearchgate.net However, the profile of volatile products from dimers can differ from that of monomers. For instance, dimers from linolenate hydroperoxides (a related polyunsaturated fatty acid ester) produced more propanal and methyl 9-oxononanoate but less of other aldehydes compared to the corresponding monomers. researchgate.net
The process of polymerization involves the formation of cross-linked networks. The hydroperoxy groups are unstable and can dissociate to form alkoxy radicals, which participate in termination and hydrogen abstraction reactions, as well as β-scission. uva.nl The termination phase of autoxidation involves the recombination of cross-linked species through alkyl, ether, or peroxy bonds, leading to the consumption of unsaturations and the formation of a polymerized network. uva.nl Size-exclusion chromatography has been instrumental in studying the degree of polymerization by monitoring the formation of dimers and trimers of methyl linoleate. uva.nl
The table below details the types of linkages found in dimers formed from the autoxidation of methyl linoleate monohydroperoxides.
| Condition | Peroxide-linked (C-O-O-C) | Ether/Carbon-linked (C-O-C / C-C) |
| Autoxidation at 40°C researchgate.net | 72% | 28% |
| Thermal decomposition at 150°C researchgate.net | 0% | 100% |
| Catalytic decomposition (ferric chloride-ascorbic acid) researchgate.net | 43% | 57% |
Epoxy, Hydroxy, and Keto-Dienes
Further oxidation and rearrangement reactions of methyl linoleate hydroperoxides and their subsequent radical intermediates can produce a variety of oxygenated monomeric compounds, including those with epoxy, hydroxy, and keto functionalities, often while retaining a conjugated diene system.
Epoxy compounds: The formation of an epoxide ring can occur through the direct attack of a hydroperoxyl radical on the vinylic carbons of a double bond, leading to an oxirane group and an alkoxyl radical. aocs.org In the case of methyl linoleate, this can result in monounsaturated epoxides such as trans-12,13-, trans-9,10-, cis-12,13-, and cis-9,10-epoxyoleate. mdpi.com Additionally, epoxyhydroxymonoenes have been identified as minor oxygenated products during the autoxidation of methyl linoleate. nih.gov
Hydroxy and Keto-dienes: These compounds are primarily formed from the decomposition of hydroperoxides. aocs.org The homolytic cleavage of the hydroperoxide group yields an alkoxyl radical, which is a key intermediate. aocs.org Studies have shown that the formation of keto- and hydroxydienes is influenced by temperature in a similar manner to hydroperoxydienes. researchgate.net The addition of α-tocopherol can lead to a slight increase in the proportion of keto- and hydroxydienes relative to hydroperoxydienes. researchgate.net Research has also documented the formation of hydroxydienes and ketodienes from methyl linoleate hydroperoxides under simulated gastric conditions. csic.es
Polyoxygenated Monomeric Compounds
The oxidation process can continue, leading to the incorporation of multiple oxygen-containing functional groups onto a single fatty acid ester molecule, creating polyoxygenated monomeric compounds. These can include molecules with combinations of hydroperoxy, hydroxy, keto, and epoxy groups.
For instance, di- and tri-hydroxy monoenes have been identified as minor products in the autoxidation of methyl linoleate, which are presumed to be present initially as hydroperoxides. nih.gov Furthermore, the autoxidation of methyl linoleate hydroperoxy epidioxides can produce dimers containing hydroperoxy epidioxides, dihydroperoxides, and monohydroperoxides. researchgate.net While these are dimeric, they illustrate the potential for multiple oxygenations. It is plausible that similar polyoxygenated structures exist as monomers, although they may be transient or present in low concentrations. These highly oxidized monomers, such as those with epoxyhydroxy, dihydroxy, and trihydroxy functionalities, are expected products of lipid oxidation. mdpi.com However, their analysis can be challenging as they may not be amenable to standard gas chromatography techniques. mdpi.com
Kinetic and Mechanistic Studies of Methyl Linoleate Hydroperoxide Reactivity
Reaction Kinetics and Rate Constants
The oxidation of methyl linoleate (B1235992) is a free-radical chain reaction where the decomposition of hydroperoxides is a critical initiation step. nih.gov Studies have shown that the oxidation of soybean oil, which contains methyl linoleate, follows first-order kinetics. researchgate.net The rate constants for the oxidation of soybean oil in the presence of various substances have been determined at 55°C. researchgate.net For instance, the rate constant for the control sample of soybean oil was 2.55 × 10⁻² h⁻¹. researchgate.net The addition of monoolein (B16389) and iron increased the rate constants to 2.94 × 10⁻² h⁻¹ and 3.02 × 10⁻² h⁻¹, respectively, with iron specifically increasing the rate of peroxide decomposition. researchgate.net
The rate of oxidation is also dependent on the concentration of the substrate and the solvent used. acs.org The rate constants for the acid-catalyzed decomposition of different isomers of methyl linoleate hydroperoxide have been measured, showing that trans,trans isomers decompose more rapidly than cis,trans isomers. tandfonline.com
Table 1: First-Order Rate Constants for Soybean Oil Oxidation at 55°C
| Sample | Rate Constant (h⁻¹) | Half-life (h) |
|---|---|---|
| Soybean Oil (Control) | 2.55 × 10⁻² | 27.18 |
| + 1% Monoolein | 2.94 × 10⁻² | 23.58 |
| + 1% Stearic Acid | 2.91 × 10⁻² | 23.82 |
| + 0.005% Iron | 3.02 × 10⁻² | 22.95 |
Data sourced from a study on the kinetic history effect on lipid oxidation. researchgate.net
Influence of Environmental Factors on Formation and Decomposition
The stability and reactivity of this compound are significantly influenced by various environmental factors.
Temperature Effects
Temperature plays a crucial role in both the formation and decomposition of this compound. Higher temperatures generally accelerate the rate of oxidation and hydroperoxide decomposition. researchgate.net For example, in a model system, the concentration of conjugated diene structures, which are precursors to hydroperoxides, increased rapidly at higher temperatures (30-50°C). researchgate.net An activation energy of 20 Kcal/mole was determined for the oxygen uptake in a methyl linoleate model system studied at 25°C, 35°C, and 45°C. researchgate.net
Studies on the acid-catalyzed decomposition of this compound isomers revealed apparent activation energies of approximately 22-23 kcal/mol. tandfonline.com Another study monitoring the oxidation of unsaturated fatty esters by chemiluminescence at temperatures from 90 to 150°C also highlighted the temperature dependency. nih.gov
Table 2: Apparent Activation Energies for Acid-Catalyzed Decomposition of this compound Isomers
| Isomer | Apparent Activation Energy (kcal/mol) |
|---|---|
| 13-cis,trans | 23 |
| 13-trans,trans | 22 |
| 9-trans,cis | 22 |
| 9-trans,trans | 22 |
Data from a study on the acid-catalyzed decomposition of geometric isomers of linoleate hydroperoxide. tandfonline.com
Water Activity and Hydration
Water has an inhibitory effect on the autoxidation of methyl linoleate, particularly in the initial stages where hydroperoxide decomposition follows monomolecular kinetics. researchgate.net This inhibition is observed at water activities up to 0.5. researchgate.net The protective effect of water is attributed to the hydration of metal catalysts, which deactivates them, and to hydrogen bonding with hydroperoxides, which interferes with their bimolecular decomposition reactions. researchgate.netresearchgate.net
Oxygen Concentration and Pressure
The rate of methyl linoleate oxidation is dependent on oxygen concentration, although this dependence can vary. researchgate.net In a model system using methyl linoleate dispersed on a carrier, the rate of oxidation at 37°C was found to be relatively independent of oxygen concentration above 10% in the headspace. researchgate.net However, below 2% oxygen, the rate constant decreases sharply as the oxygen level is reduced. researchgate.net This indicates that while a certain level of oxygen is necessary for the propagation of the oxidation chain reaction, at higher concentrations, the rate may become limited by other factors. researchgate.netresearchgate.net
pH and Solvent Effects
The stability of methyl linoleate hydroperoxides is significantly affected by pH. In simulated gastric conditions, the decomposition of methyl linoleate hydroperoxides was substantial under acidic conditions (pH 1.8), with losses decreasing as the pH increased to 3.0 and 6.6. mdpi.com The oxidative stability of methyl linoleate in micellar solutions is also pH-dependent, with greater oxidation rates observed at pH 6.8 compared to pH 3.0. researchgate.net
Table 3: Effect of pH on the Decomposition of Methyl Linoleate Hydroperoxides under Simulated Gastric Conditions
| pH | Digestion Loss (%) |
|---|---|
| 1.8 | 69.4 |
| 3.0 | 48.7 |
| 6.6 | 13.5 |
Data adapted from a study on the chemical changes of hydroperoxy-model lipids. mdpi.com
Autocatalytic Processes in Lipid Peroxidation Initiated by this compound
The decomposition of methyl linoleate hydroperoxides is a key step in the autocatalytic cycle of lipid peroxidation. helsinki.fi The hydroperoxide group can act as a built-in catalyst, masking the autocatalytic nature of the reaction in some cases. oregonstate.edu The decomposition of hydroperoxides leads to the formation of free radicals, which can then initiate the oxidation of other unsaturated fatty acid molecules, thus propagating the chain reaction. helsinki.fi
It has been suggested that the autocatalytic activity in methyl linoleate autoxidation is driven by non-hydroperoxide peroxides, specifically peroxide-linked linoleate dimers with hydroperoxyl groups. helsinki.fi These dimers are prone to breaking at the peroxide bond, generating free radicals and aldehydes. helsinki.fi This highlights the central role of hydroperoxide-derived products in sustaining the lipid oxidation process. The presence of initial hydroperoxides can also enhance the pro-oxidant activity of certain compounds. helsinki.fi Theoretical curves of hydroperoxide accumulation during methyl linoleate autoxidation further support the autocatalytic character of the process. nih.gov
Isomerization Dynamics
The isomerization of methyl linoleate hydroperoxides is a complex process involving the interconversion between different positional and geometric isomers. This dynamic reactivity is a key aspect of lipid peroxidation, influencing the profile of secondary oxidation products.
The primary hydroperoxide isomers formed during the autoxidation of methyl linoleate are the 9- and 13-hydroperoxides, which can exist in different geometric configurations (cis,trans and trans,trans). These isomers can undergo further reactions, including isomerization. cdnsciencepub.comtandfonline.com
One significant pathway for isomerization involves the reversible addition of oxygen to intermediate pentadienyl carbon radicals. researchgate.net The loss of a hydrogen atom from a hydroperoxide can revert it to a peroxyl radical. Subsequent β-fragmentation of this peroxyl radical can lead to a delocalized pentadienyl radical, which can then be re-oxygenated at different positions, resulting in positional isomerization. nih.gov For instance, it has been shown that molecular oxygen can be incorporated into the hydroperoxide structure during these rearrangements, indicating an exchange with atmospheric oxygen. tandfonline.comrsc.org
Thermal conditions can also induce isomerization. For example, the 9- and 10-hydroperoxides of photosensitized oxidized methyl oleate (B1233923) were found to isomerize into a mixture of 8-, 9-, 10-, and 11-hydroperoxides when heated. However, under the same conditions, the hydroperoxides from autoxidized methyl linoleate did not show significant interconversion, suggesting that the specific structure of the hydroperoxide and the initial oxidation pathway influence its thermal isomerization behavior. deepdyve.com
The presence of other molecules can influence the isomerization dynamics. For example, thiyl radicals can induce cis-trans isomerization of methyl linoleate. Furthermore, the presence of antioxidants like α-tocopherol can affect the distribution of hydroperoxide isomers by influencing the initial oxidation and subsequent radical reactions. nih.gov
It has been observed that during the degradation of methyl linoleate hydroperoxides, isomerization and secondary oxidation occur competitively. tandfonline.com For instance, in the presence of ferrous sulfate (B86663) and ascorbic acid, molecular oxygen has been shown to preferentially attach to the C-13 position in the 9-hydroperoxide isomer and to the C-9 position in the 13-hydroperoxide isomer. tandfonline.com
Table of Isomerization Products and Conditions:
| Precursor Hydroperoxide(s) | Condition | Resulting Isomers | Reference(s) |
| 9- and 10-hydroperoxides of photosensitized oxidized methyl oleate | Thermal (injector port of a gas chromatograph) | Mixture of 8-, 9-, 10-, and 11-hydroperoxides | deepdyve.com |
| Autoxidized methyl linoleate hydroperoxides | Thermal (injector port of a gas chromatograph) | No significant interconversion | deepdyve.com |
| 9-hydroperoxide isomer of methyl linoleate | Incubation with ferrous sulfate and ascorbic acid | Preferential oxygen attachment at C-13 position | tandfonline.com |
| 13-hydroperoxide isomer of methyl linoleate | Incubation with ferrous sulfate and ascorbic acid | Preferential oxygen attachment at C-9 position | tandfonline.com |
Interactions of Methyl Linoleate Hydroperoxide with Biological Systems Molecular and Cellular Mechanisms
Contribution to Oxidative Stress Mechanisms at the Molecular Level
Methyl linoleate (B1235992) hydroperoxide plays a significant role in the propagation of oxidative stress, a condition characterized by an imbalance between the production of reactive oxygen species and the biological system's ability to detoxify these reactive intermediates. This imbalance can lead to damage of important cellular components such as lipids, proteins, and DNA. ontosight.airesearchgate.net
Generation of Reactive Oxygen Species
The decomposition of methyl linoleate hydroperoxide, often catalyzed by transition metal ions like iron, is a key source of reactive oxygen species (ROS). mdpi.commdpi.com This decomposition can generate highly reactive alkoxyl and peroxyl radicals. These radicals can, in turn, initiate new rounds of lipid peroxidation, creating a chain reaction that amplifies oxidative damage. mdpi.com Studies have shown that the presence of this compound can lead to the formation of various ROS, including singlet oxygen, which further contributes to cellular damage. researchgate.netmdpi.com
Radical Propagation in Biological Matrices
Once formed, the radicals derived from this compound can propagate through biological matrices, such as cell membranes and lipoproteins. This propagation occurs as the radicals abstract hydrogen atoms from neighboring molecules, particularly polyunsaturated fatty acids, to form new lipid radicals. helsinki.ficirad.fr This process continues the lipid peroxidation chain reaction, leading to widespread damage to membrane structures and other lipid-rich environments. researchgate.net The peroxyl radicals formed during this process are key chain-carrying species that sustain and spread the oxidative damage. helsinki.fi
Interaction with Biomolecules
The reactivity of this compound and its breakdown products extends to direct interactions with crucial biomolecules, most notably proteins. These interactions can lead to structural and functional alterations of proteins, contributing to cellular dysfunction.
Protein Modification and Damage Mechanisms
This compound and its secondary products, such as aldehydes, can react with amino acid residues in proteins, leading to various modifications. researchgate.nethelsinki.fi These modifications can include the formation of carbonyl groups, loss of specific amino acids like lysine (B10760008), and the generation of protein-bound fluorescent products. nih.govpnas.org The extent of protein damage is influenced by factors such as the degree of unsaturation of the fatty acid hydroperoxide. nih.gov Studies have shown that hydroperoxides from more unsaturated fatty acids are more effective at generating protein carbonyls. pnas.org
| Interacting Molecule | Type of Modification | Key Findings | References |
|---|---|---|---|
| Bovine Serum Albumin (BSA) | Carbonyl group formation, loss of lysine residues | Fatty acid-dependent modification increased with the degree of unsaturation (methyl linoleate < methyl linolenate < methyl arachidonate). | nih.gov |
| Glutamine Synthetase | Carbonyl group formation | Incubation with methyl linolenate led to a significant time-dependent increase in protein carbonyl content. | pnas.org |
| Insulin | Carbonyl group formation | Showed a substantial increase in carbonyl content when incubated with methyl linolenate. | pnas.org |
| Myofibrillar proteins | Changes in tryptophan, lysine, methionine, and cystine content | Thermal denaturation and sodium chloride stimulated the reactivity of methyl linoleate hydroperoxides with these proteins. Cystine and lysine were highly reactive. | nih.gov |
The reaction between lipid oxidation products, including this compound and its degradation products, and the amino groups of amino acids in proteins leads to the formation of complex structures known as oxidized lipid/amino acid reaction products (OLAARPs). nih.gov The formation of OLAARPs is considered a final step in the lipid peroxidation process when it occurs in the presence of proteins. nih.govacs.org Studies on the oxidation of methyl linoleate in the presence of bovine serum albumin (BSA) have shown that the formation of OLAARPs occurs concurrently with the decomposition of hydroperoxides into secondary oxidation products. nih.gov These reactions can result in the browning of proteins and have been shown to possess antioxidative properties in some contexts. acs.org The formation of fluorescent substances is also associated with the reaction of monomeric degradation products of this compound with amino compounds. nih.gov
The interaction of this compound with proteins can cause significant changes in their structure and, consequently, their function. A notable example is the denaturation of lipoproteins. Studies have demonstrated that this compound has a marked effect on the stability of low-density lipoproteins (LDLs), also known as β-lipoproteins. researchgate.nettandfonline.com The hydroperoxide can extensively denature isolated LDLs, and this denaturation is preceded by an initial association of the hydroperoxide with the lipoprotein. researchgate.net It has been suggested that the decomposition products of the hydroperoxide may facilitate this denaturation process. tandfonline.com This selective denaturation of β-lipoproteins highlights the specific and damaging effects of this compound on crucial protein-lipid complexes in biological systems. researchgate.net
Molecular-level Effects on Membrane Integrity and Function
The interaction of methyl linoleoleate hydroperoxide and other lipid hydroperoxides with biological membranes initiates a cascade of molecular-level alterations that compromise membrane integrity and impair its normal functions. The introduction of the hydroperoxide group into the lipid bilayer is a pivotal event that triggers significant changes in the physicochemical properties of the membrane.
One of the primary consequences of the presence of lipid hydroperoxides is the disruption of the membrane's structural integrity. acs.org The insertion of polar hydroperoxide groups into the previously nonpolar core of the lipid bilayer disrupts its organization and can increase the penetration of water into the membrane. acs.org Studies utilizing model systems like giant unilamellar vesicles (GUVs) have demonstrated that the accumulation of lipid hydroperoxides leads to a proportional increase in the surface area of the membrane and a corresponding decrease in its thickness. mdpi.com At high concentrations, the presence of agents that induce lipid hydroperoxide formation can lead to the physical disruption and collapse of these vesicles. nih.gov
The presence of lipid hydroperoxides can also influence the lateral organization of the membrane, potentially leading to the formation of distinct lipid domains. nih.gov Furthermore, the byproducts of lipid peroxidation can be reactive and cause damage to other essential cellular components, including proteins. mdpi.com For instance, research has indicated that lipid hydroperoxides can diminish the activity of enzymes located in the brush border membrane of the intestine. semanticscholar.org The degradation products of lipid hydroperoxides, such as reactive aldehydes, are capable of crosslinking with DNA and proteins, further contributing to cellular damage. nih.gov
| Observed Effect | Molecular Mechanism | Consequence for Membrane | Supporting Evidence |
| Increased Membrane Area | Accumulation of bulky hydroperoxide groups within the lipid bilayer. | Altered membrane curvature and stress. | Studies on giant unilamellar vesicles (GUVs). mdpi.com |
| Decreased Membrane Thickness | Reorganization of acyl chains to accommodate polar hydroperoxide groups. | Increased permeability and potential for leakage. | Investigations using GUVs as model membranes. mdpi.com |
| Altered Membrane Fluidity | Disruption of the ordered packing of phospholipid acyl chains. | Impaired function of membrane-bound proteins and channels. mdpi.com | General findings on lipid peroxidation. frontiersin.orgmdpi.com |
| Increased Permeability | Creation of transient pores or defects in the bilayer structure. | Leakage of ions and small molecules across the membrane. frontiersin.org | Studies on the impact of oxidized lipids. frontiersin.orgnih.gov |
| Formation of Lipid Domains | Segregation of oxidized lipids from non-oxidized lipids. | Altered lateral organization and signaling platforms. | Research on membranes containing lipid hydroperoxides. nih.gov |
| Compromised Integrity | At high concentrations, leads to physical disruption and rupture. | Loss of cellular compartmentalization and cell death. | Observations of vesicle collapse under high oxidative stress. nih.gov |
The process of lipid peroxidation is a self-propagating chain reaction, meaning the initial oxidation of a few lipid molecules can result in significant damage to the cell membrane. nih.gov This cascade of damage underscores the critical role of this compound and other lipid peroxides in compromising the fundamental barrier and functional integrity of biological membranes.
Analytical Methodologies for the Study of Methyl Linoleate Hydroperoxide
Separation and Purification Techniques
The initial step in studying methyl linoleate (B1235992) hydroperoxide involves isolating it from the unoxidized parent compound and separating the complex mixture of isomers. This is achieved through various chromatographic techniques that exploit differences in polarity, size, and structure among the components.
High-Performance Liquid Chromatography (HPLC) with Various Detection Modes
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis and purification of methyl linoleate hydroperoxide isomers. nih.gov Its high resolution allows for the separation of positional (9- and 13-hydroperoxides) and geometric (cis-trans and trans-trans) isomers that are formed during oxidation. nih.gov
Different HPLC modes are employed for this purpose:
Adsorption (Normal-Phase) HPLC : This is the most common method for separating the four major hydroperoxide isomers. nih.govnih.gov Using a silica-based column, this technique separates compounds based on polarity. The four main isomers—the 9- and 13-positional isomers, each with cis-trans or trans-trans configurations—can be resolved. nih.govresearchgate.net
Reversed-Phase HPLC : This mode separates the isomers based on their geometric configuration rather than the position of the hydroperoxide group. nih.gov It is often used to separate the corresponding methyl hydroxylinoleates (obtained after reduction of the hydroperoxides) with even better resolution. nih.gov
Chiral-Phase HPLC : To resolve the racemic mixtures of the hydroperoxide isomers into their individual enantiomers, chiral-phase HPLC is utilized. tandfonline.comtandfonline.com
Chemiluminescence (CL) HPLC : This highly specific and sensitive detection method is used for the direct analysis of hydroperoxides. The positional isomers of hydroperoxides from photosensitized oxidation of methyl linoleate have been successfully analyzed using a CL-HPLC system. tandfonline.comtandfonline.comjst.go.jp
The separated isomers are often collected for further structural analysis by mass spectrometry or NMR. tandfonline.comtandfonline.com
Table 1: HPLC Conditions for this compound Isomer Separation
| HPLC Mode | Column | Mobile Phase | Detection Mode & Wavelength | Application | Source(s) |
|---|---|---|---|---|---|
| Adsorption | LiChrospher Si 60 (5 µm) | Heptane:Diethylether (88:12, v/v) | UV (232 nm) | Separation of four major isomers | researchgate.net |
| Adsorption | Zorbax SIL | Hexane (B92381):Diethyl ether (95:5, v/v) | UV (234 nm) | Separation of four isomers for decomposition studies | tandfonline.com |
| Adsorption | Nucleosil 100-5 | Hexane:Diethyl ether (93:7, v/v) | UV (234 nm) | Separation of geometric isomers | tandfonline.com |
| Chemiluminescence | Superspher Si60 (4 µm) | n-hexane:2-propanol (99:1, v/v) | Chemiluminescence | Analysis of positional isomers from photosensitized oxidation | tandfonline.com |
Thin Layer Chromatography (TLC)
Thin Layer Chromatography (TLC) serves as a rapid and effective method for monitoring the progress of methyl linoleate oxidation and assessing the purity of fractions obtained from column chromatography. mdpi.comhelsinki.fi The formation of hydroperoxides can be tracked by applying aliquots of the reaction mixture to a TLC plate over time. mdpi.com
A common mobile phase for this purpose is a mixture of hexane, diethyl ether, and acetic acid (e.g., 80:20:1, v/v/v). mdpi.com After development, the separated spots are visualized, typically using iodine vapor or by exposure to UV light, which reveals the conjugated diene hydroperoxides. mdpi.com TLC is also used to confirm the purity of the isolated hydroperoxide fraction before subsequent analysis by more advanced techniques like HPLC or NMR. mdpi.com In some analytical schemes, hydroperoxides are reduced to their corresponding hydroxy esters, which are then separated from unoxidized esters by TLC. capes.gov.br
Column Chromatography
For the initial large-scale isolation of methyl linoleate hydroperoxides from the bulk oxidation mixture, column chromatography is the preferred method. mdpi.comhelsinki.fi This technique separates the hydroperoxides from the unoxidized methyl linoleate and secondary oxidation products. tandfonline.commdpi.com
Typically, silica (B1680970) gel is used as the stationary phase. mdpi.com The column is often conditioned with a small amount of water to achieve optimal separation. mdpi.com Elution is performed using a solvent gradient. For instance, a blend of hexane and diethyl ether (e.g., 90:10, v/v) can be used to elute the non-oxidized methyl linoleate, while a more polar solvent like pure diethyl ether is used to elute the desired methyl linoleate hydroperoxides. mdpi.com Sephadex LH-20 column chromatography has also been employed for the separation of these hydroperoxides. tandfonline.com The purity of the collected fractions is subsequently checked by TLC. mdpi.com
Spectroscopic Characterization
Following separation and purification, spectroscopic techniques are employed to confirm the identity and elucidate the precise chemical structure of the this compound isomers.
Ultraviolet-Visible (UV-Vis) Spectroscopy for Conjugated Dienes
The formation of this compound from methyl linoleate involves a rearrangement of the double bonds to form a conjugated diene system (-CH=CH-CH=CH-). This structural feature gives rise to a strong absorption in the ultraviolet region of the electromagnetic spectrum. researchgate.net
UV-Vis spectroscopy is a fundamental technique for both the detection and quantification of these conjugated diene hydroperoxides. researchgate.netnih.gov The spectra of oxidized lipids containing these compounds are characterized by an intense absorption band with a maximum (λmax) typically observed between 232 nm and 234 nm. researchgate.nethelsinki.firesearchgate.net This absorbance is directly proportional to the concentration of conjugated diene hydroperoxides, allowing for their quantification. researchgate.net This method is frequently used as a detection principle in HPLC systems, where the column effluent is monitored at this wavelength to specifically detect the eluting hydroperoxide isomers. nih.govcsic.es
Nuclear Magnetic Resonance (NMR) Spectroscopy (1H-NMR, 13C-NMR) for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the definitive structural elucidation of this compound isomers. nih.govhelsinki.fi Both proton (¹H) and carbon-13 (¹³C) NMR provide detailed information about the molecular framework, allowing for the precise assignment of the hydroperoxide group's position and the geometry of the double bonds. scielo.brscielo.br
In the ¹H-NMR spectrum of ozonized methyl linoleate, signals corresponding to the olefinic protons of hydroperoxides appear at chemical shifts (δ) of 5.5 and 5.7 ppm. scielo.brscielo.brresearchgate.net Studies on oxidized methyl linolenate have identified hydroperoxide C–O–O–H proton resonances in the region of 7.7 to 9.6 ppm. mdpi.com
The ¹³C-NMR spectrum provides complementary information. In ozonized methyl linoleate, unsaturated carbons are found in the range of δ 127.0 to 136.0 ppm. scielo.brscielo.br
To resolve complex spectra and unambiguously assign structures, advanced two-dimensional (2D) NMR techniques such as Correlation Spectroscopy (COSY) and Heteronuclear Multiple Bond Correlation (HMBC) are utilized. scielo.brmdpi.com These experiments reveal the connectivity between protons (¹H-¹H COSY) and between protons and carbons over multiple bonds (¹H-¹³C HMBC), which is essential for differentiating between the various isomers without requiring their laborious individual isolation. mdpi.com
Table 2: Key ¹H and ¹³C NMR Chemical Shifts (δ) for Ozonized Methyl Linoleate Products
| Functional Group | Type of Nucleus | Chemical Shift (ppm) | Source(s) |
|---|---|---|---|
| Aldehydic Hydrogen | ¹H | 9.6 - 9.7 | scielo.brscielo.brresearchgate.net |
| Olefinic Hydrogens (from Hydroperoxides) | ¹H | 5.5 - 5.7 | scielo.brscielo.brresearchgate.net |
| Methynic Hydrogen (from Ozonides) | ¹H | 5.2 | scielo.brscielo.brresearchgate.net |
| Aldehydic Carbons | ¹³C | 199.0 - 203.0 | scielo.brscielo.br |
| Ester Carbonyl Carbon | ¹³C | ~174.4 | scielo.brscielo.br |
| Unsaturated Carbons | ¹³C | 127.0 - 136.0 | scielo.brscielo.br |
| Methynic Carbons (from Ozonides) | ¹³C | 100.0 - 104.0 | scielo.brscielo.br |
Mass Spectrometry (MS) Techniques
Mass spectrometry provides detailed structural information and is often coupled with chromatographic separation for analyzing complex mixtures of lipid oxidation products.
Gas Chromatography-Mass Spectrometry (GC-MS)
Gas chromatography-mass spectrometry (GC-MS) is a powerful tool for the qualitative and quantitative analysis of the volatile and thermally stable derivatives of methyl linoleate hydroperoxides. To make the hydroperoxides suitable for GC analysis, they are typically reduced to their corresponding hydroxy derivatives and then often silylated.
Detailed Research Findings: Early research using GC-MS to analyze the products of autoxidized methyl linoleate found that equal amounts of 9- and 13-hydroperoxides were formed, which is consistent with the classical free-radical mechanism of autoxidation. nih.gov In these studies, the hydroperoxides were reduced to the more stable hydroxy derivatives before analysis. nih.gov The technique has also been used to identify minor oxygenated products, including keto dienes and various hydroxy compounds, which are presumed to have existed as hydroperoxides. nih.gov
To investigate the sources of flavor and odor deterioration, pure hydroperoxides from both autoxidized and photosensitized oxidized methyl linoleate were thermally decomposed in the injector port of a GC-MS system. deepdyve.com While the isomeric distribution of hydroperoxides differed between the two oxidation methods, the major volatile decomposition products were the same, though their relative amounts varied. deepdyve.com The classical mechanism involving the cleavage of alkoxy radicals is used to explain the composition of these major volatile products. deepdyve.com
More recent studies have continued to employ GC-MS to study the polymerization and degradation of methyl linoleate. For instance, experiments curing thin layers of methyl linoleate at various temperatures identified an optimal temperature of 80°C for studying the formation of reaction products. uva.nl GC-MS analysis clearly showed the decrease of the methyl linoleate peak and the corresponding increase in products derived from C9-hydroperoxides, such as nonanoic acid methyl ester. uva.nl
In the context of vitamin E-controlled autoxidation, the 11-hydroperoxy derivative of methyl linoleate was identified as a significant primary product, albeit at lower levels (5-10%) than the 9- and 13-isomers. nih.gov The structure of this 11-hydroperoxylinoleate was confirmed through a combination of techniques including GC-MS of its corresponding hydroxy derivative. nih.gov
| Application | Key Findings | Citation |
| Autoxidation Product Analysis | Equal formation of 9- and 13-hydroperoxides. Identification of minor oxygenated products. | nih.gov |
| Thermal Decomposition Studies | Formation of similar major volatile products from autoxidized and photosensitized hydroperoxides, but in different ratios. | deepdyve.com |
| Polymerization and Degradation | Optimal temperature for studying reaction product formation determined. Monitored decrease of methyl linoleate and increase of C9-hydroperoxide derivatives. | uva.nl |
| Vitamin E-Controlled Autoxidation | Identification of the 11-hydroperoxy isomer as a primary product. | nih.gov |
Electrospray Ionization Mass Spectrometry (ESI-MS)
Electrospray ionization mass spectrometry (ESI-MS) is a soft ionization technique well-suited for the analysis of thermally labile and non-volatile molecules like intact lipid hydroperoxides. It allows for the direct observation of these molecules without the need for derivatization.
Detailed Research Findings: ESI-MS has been effectively used to monitor the oxidation of methyl linoleate in various environments, such as micellar solutions. nih.govresearchgate.net In studies investigating the catalytic effects of iron(II) in combination with ascorbic acid or hydrogen peroxide, ESI-MS was used to track the formation of conjugated hydroperoxides. nih.govresearchgate.net The technique has proven to be invaluable for studying the initial stages of lipid oxidation. researchgate.net
Research has shown that ESI-MS is a highly suitable technique for the selective and sensitive ionization of intact hydroperoxides. univ-lille.fr By using specific cations like cesium (Cs+), a specific detection of hydroperoxides at the nanomole level within a fatty acid methyl ester (FAME) matrix can be achieved. univ-lille.fr When coupled with liquid chromatography (LC-MS/MS), ESI can facilitate the separation and structural identification of hydroperoxide mixtures. univ-lille.fr
The analysis of high molecular weight oligomers formed from heated triacylglycerols, using triolein (B1671897) as a model, has been accomplished with on-line LC/ESI-MS. usda.gov This work builds on the foundational understanding gained from studies on methyl linoleate oxidation, where hydroperoxides are the initial products. usda.gov ESI-MS has also been coupled with electrochemistry to monitor the oxidation products of FAMEs in real-time, observing species with multiple oxygen additions. soton.ac.uk
| Application | Key Findings | Citation |
| Monitoring Oxidation in Micelles | Tracked the formation of conjugated hydroperoxides in the presence of iron catalysts. | nih.govresearchgate.net |
| Selective Ionization | Use of Cs+ cations allows for sensitive and selective detection of intact hydroperoxides at the nanomole level. | univ-lille.fr |
| Analysis of Oligomers | Building on methyl linoleate studies, used to identify high molecular weight oxidation products of triacylglycerols. | usda.gov |
| Electrochemistry-MS Coupling | Real-time monitoring of FAME oxidation, identifying species with multiple oxygen additions. | soton.ac.uk |
Chemical Ionization Mass Spectrometry (CI-MS) for Fragmentation Analysis
Chemical ionization mass spectrometry (CI-MS) is another soft ionization technique that provides valuable information about the molecular weight and structure of analytes. It is particularly useful for determining the position of hydroperoxide groups on the fatty acid chain through characteristic fragmentation patterns.
Detailed Research Findings: CI-MS analysis of the 9- and 13-hydroperoxides of oxidized methyl linoleate has been performed using a direct-exposure probe. mdpi.com With ammonia (B1221849) as the reagent gas, a stable molecular adduct ion (M + NH₄)⁺ at m/z 344 was observed for both isomers. mdpi.comresearchgate.net Tandem mass spectrometry (MS/MS) of this ion produced distinct daughter fragments that allowed for the determination of the hydroperoxide position without derivatization. mdpi.com For example, the CI ion at m/z 328 with ammonia yielded intense daughter fragments at m/z 185 and 99 from the 9- and 13-hydroperoxides, respectively. mdpi.com
Using isobutane (B21531) as the reagent gas, CI-MS analyses revealed protonated fragments resulting from both homolytic β-scission and heterolytic (Hock cleavage) degradation pathways. mdpi.com The 9-hydroperoxide produced characteristic fragments corresponding to methyl 9-oxononanoate (B1257084) (m/z 204) and decadienal (m/z 170), while the 13-hydroperoxide yielded methyl 13-tridecadienoate (m/z 256). mdpi.com
Direct probe CI-MS with isobutane has also shown abundant fragment ions due to the loss of H₂O₂ (m/z 293), H₂O (m/z 309), and O (m/z 311) from intact isomeric 9- and 13-hydroperoxy linoleates. imrpress.com The use of acetonitrile (B52724) as a chemical ionization reagent has also been explored for the analysis of cis and trans isomers of methyl octadecadienoate hydroperoxides. researchgate.net
| Reagent Gas | Ion/Fragment (m/z) | Corresponding Species/Isomer | Citation |
| Ammonia | 344 | (M + NH₄)⁺ adduct of 9- and 13-hydroperoxides | mdpi.comresearchgate.net |
| Ammonia (MS/MS) | 185 | Daughter fragment of 9-hydroperoxide | mdpi.com |
| Ammonia (MS/MS) | 99 | Daughter fragment of 13-hydroperoxide | mdpi.com |
| Isobutane | 204 | Methyl 9-oxononanoate (from 9-hydroperoxide) | mdpi.com |
| Isobutane | 256 | Methyl 13-tridecadienoate (from 13-hydroperoxide) | mdpi.com |
| Isobutane | 293, 309, 311 | Loss of H₂O₂, H₂O, and O from hydroperoxides | imrpress.com |
Quantitative Assays and Detection Methods
While mass spectrometry provides detailed structural data, other methods are often employed for the rapid quantification of total hydroperoxide content.
Peroxide Value Determination (e.g., Xylenol Orange Assay)
The Ferrous Oxidation-Xylenol Orange (FOX) assay is a sensitive and widely used spectrophotometric method for the determination of hydroperoxides. The principle of the assay is the oxidation of ferrous (Fe²⁺) ions to ferric (Fe³⁺) ions by the hydroperoxides in an acidic medium. The resulting ferric ions then form a colored complex with the xylenol orange dye, which can be quantified by measuring its absorbance, typically at 560 nm.
Detailed Research Findings: The FOX assay has been established as a rapid, sensitive, and simple method for quantifying the total hydroperoxide content in various samples, including lipids. springernature.com It is applicable to very small sample sizes (around 10 mg of lipids) and has a high sensitivity of less than 0.5 mmol of hydroperoxides per kg of lipid. springernature.com The method has been adapted for the analysis of hydroperoxides in plant tissues and has shown good correlation with other analytical techniques. oup.comsciencepublishinggroup.com
Studies have investigated the influence of different solvents and the source of the xylenol orange on the apparent molar absorption coefficients (εapp) of various hydroperoxides, including linoleate hydroperoxide. nih.gov It was found that the εapp values can differ significantly depending on these factors, highlighting the need for careful control of assay conditions for accurate measurements. nih.gov Despite this, the general finding that different types of hydroperoxides produce a specific number of Fe³⁺ ions per -OOH group allows for approximate quantification even in complex systems. nih.gov
The FOX2 reagent, a specific formulation for this assay, is typically prepared by dissolving xylenol orange and ammonium (B1175870) ferrous sulfate (B86663) in sulfuric acid and then mixing this with methanol (B129727) containing butylated hydroxytoluene (BHT) to prevent further oxidation during the assay. oup.com The color development is rapid, usually within 15-30 minutes, and remains stable for several hours in most solvents. oup.comnih.gov
| Parameter | Description | Citation |
| Principle | Oxidation of Fe²⁺ to Fe³⁺ by hydroperoxides, followed by complex formation with xylenol orange. | springernature.comoup.com |
| Detection Wavelength | 560 nm | oup.comnih.gov |
| Sensitivity | <0.5 mmol hydroperoxides/kg lipid | springernature.com |
| Key Considerations | εapp values vary with hydroperoxide type, solvent, and xylenol orange source. | nih.gov |
| Reagent Formulation | Typically contains xylenol orange, ferrous salt, acid, and an antioxidant like BHT in a solvent like methanol. | oup.com |
Chemiluminescence Methods
Chemiluminescence (CL) assays offer a highly sensitive approach for the detection and quantification of lipid hydroperoxides. These methods are based on the light emission produced during a chemical reaction, often involving the oxidation of a chemiluminescent substrate like luminol (B1675438) in the presence of a catalyst and the hydroperoxide.
Detailed Research Findings: A highly sensitive and simple chemiluminescent method for quantifying lipid hydroperoxides at the picomole level has been developed. oup.comtandfonline.com This method relies on the chemiluminescence generated during the oxidation of luminol by the reaction with a hydroperoxide and a catalyst, such as cytochrome c, under mild conditions. oup.comtandfonline.com This assay demonstrates high sensitivity to this compound. oup.comtandfonline.com A semi-logarithmic relationship is observed between the amount of hydroperoxide added and the resulting chemiluminescence. oup.comtandfonline.com
Liquid chromatography coupled with chemiluminescence detection (LC-CL) is considered one of the most sensitive methods for the quantification of lipid hydroperoxides. researchgate.net This approach has been used to analyze positional isomers of hydroperoxides prepared from methyl linoleate. researchgate.net The separated isomers can be collected, reduced, and identified by mass spectrometry. researchgate.net
The oral administration of this compound to rats has been shown to significantly increase tissue chemiluminescence, which can be inhibited by antioxidants. tandfonline.com This indicates that CL assays can be used to detect tissue lipoperoxidation in vivo. tandfonline.com The spectrum of the chemiluminescence from the liver homogenates of these rats revealed emission bands in the visible region, similar to that of singlet oxygen. tandfonline.com
| Method | Principle | Key Findings | Citation |
| Luminol-Cytochrome c Assay | Oxidation of luminol by hydroperoxide catalyzed by cytochrome c, producing light. | Quantifies lipid hydroperoxides at the picomole level; high sensitivity for this compound. | oup.comtandfonline.com |
| LC-CL | HPLC separation of hydroperoxides followed by post-column chemiluminescence detection. | Highly sensitive method for quantifying specific hydroperoxide isomers. | researchgate.netcsic.es |
| In Vivo Tissue Analysis | Measurement of ultraweak chemiluminescence from tissue homogenates. | Detected increased lipoperoxidation in rats administered this compound. | tandfonline.com |
Measurement of Conjugated Diene Formation
The oxidation of methyl linoleate leads to the formation of methyl linoleate hydroperoxides. A key structural change that occurs during this process is the rearrangement of the non-conjugated double bonds of the linoleate molecule into a conjugated diene system. This formation of conjugated dienes is a primary indicator of lipid peroxidation and can be quantitatively measured using analytical techniques, most notably UV-Vis spectrophotometry.
The principle behind this measurement lies in the fact that conjugated diene structures exhibit strong absorption of ultraviolet (UV) light at a specific wavelength, typically between 232 and 234 nm. researchgate.netphotobiology.comjst.go.jp The amount of UV absorption is directly proportional to the concentration of conjugated diene hydroperoxides formed during the initial stages of oxidation. photobiology.com This method is valued for its simplicity and specificity in monitoring the progression of lipid peroxidation. photobiology.com
Several studies have utilized the measurement of conjugated diene formation to investigate the oxidation of methyl linoleate under various conditions. The technique is widely applied to assess primary oxidation compounds in lipid systems. csic.es
Research Findings
Research has established a direct correlation between the formation of conjugated dienes and the uptake of oxygen, as well as the disappearance of the substrate (methyl linoleate) during oxidation initiated by radicals. nih.gov Under controlled conditions, the formation of four primary conjugated diene hydroperoxides from methyl linoleate has been quantitatively measured:
13-hydroperoxy-9-cis, 11-trans-octadecadienoic acid methyl ester
13-hydroperoxy-9-trans, 11-trans-octadecadienoic acid methyl ester
9-hydroperoxy-10-trans, 12-cis-octadecadienoic acid methyl ester
9-hydroperoxy-10-trans, 12-trans-octadecadienoic acid methyl ester nih.gov
Studies comparing different lipid systems have shown a strong linear relationship between peroxide values and conjugated diene concentrations. For instance, a study oxidizing methyl linoleate, conventional sunflower oil (SO), and high oleic sunflower oil (HOSO) at 40°C in the dark found high correlation coefficients for all three. csic.es However, the slopes of the linear regressions differed significantly, indicating variations in the formation of non-conjugated hydroperoxides from other fatty acids like oleic acid. csic.es
| Lipid System | Correlation Coefficient (Peroxide Value vs. Conjugated Dienes) | Slope |
| Methyl Linoleate | 0.9988 | 0.0974 |
| Sunflower Oil (SO) | 0.9991 | 0.0854 |
| High Oleic Sunflower Oil (HOSO) | 0.9977 | 0.0503 |
| Data sourced from a study on the relationship between peroxide value and conjugated dienes during oxidation. csic.es |
The influence of external factors, such as temperature and the presence of other compounds, on conjugated diene formation has also been a subject of detailed investigation. A study examining the interaction between L-proline and methyl linoleate oxidation products in a dry system monitored conjugated diene formation under various temperature conditions. sciencepublishinggroup.com The results indicated that at lower temperatures (freezer and refrigerator), the formation of conjugated dienes did not change significantly over time, regardless of the presence of L-proline. sciencepublishinggroup.com This established a baseline for studying the effects at elevated temperatures. sciencepublishinggroup.com
| Sample | Storage Condition | Day 1 (mmol/mol ML) | Day 3 (mmol/mol ML) | Day 5 (mmol/mol ML) |
| ML Control | Freezer | 2.94 ± 0.04 | 2.95 ± 0.02 | 2.97 ± 0.02 |
| ML + L-proline (1:5) | Freezer | 2.93 ± 0.03 | 2.94 ± 0.03 | 2.96 ± 0.03 |
| ML + L-proline (1:10) | Freezer | 2.92 ± 0.02 | 2.93 ± 0.02 | 2.95 ± 0.01 |
| ML Control | Refrigerator | 2.95 ± 0.02 | 2.97 ± 0.03 | 3.00 ± 0.04 |
| ML + L-proline (1:5) | Refrigerator | 2.94 ± 0.03 | 2.96 ± 0.02 | 2.98 ± 0.02 |
| ML + L-proline (1:10) | Refrigerator | 2.93 ± 0.02 | 2.95 ± 0.01 | 2.97 ± 0.03 |
| Table adapted from a study on the interaction of L-proline with methyl linoleate oxidation products. sciencepublishinggroup.com Data represents the mean concentration of conjugated dienes ± standard deviation. |
The analytical procedure for measuring conjugated dienes typically involves dissolving the lipid sample in a suitable solvent, such as 2-propanol or n-hexane, and recording the UV spectrum. researchgate.netjst.go.jp The concentration of conjugated diene hydroperoxides is then calculated from the absorbance at the peak wavelength (around 233-234 nm) using the Beer-Lambert law and a known molar extinction coefficient. researchgate.netphotobiology.com For methyl linoleate, a molar absorption coefficient of 2.5 × 10⁴ L/(mol·cm) at 234 nm has been reported. jst.go.jp
While UV spectroscopy is a straightforward and common method, other chromatographic techniques like High-Performance Liquid Chromatography (HPLC) with UV detection are also employed for a more detailed analysis of intact methyl linoleate hydroperoxides, also monitoring at 234 nm. csic.es
Modulation and Inhibition of Methyl Linoleate Hydroperoxide Formation and Degradation
Antioxidant Mechanisms
Antioxidants are crucial in preventing the oxidative degradation of lipids like methyl linoleate (B1235992). They operate through several key mechanisms that interfere with the autoxidation cycle, thereby inhibiting both the formation and subsequent decomposition of methyl linoleate hydroperoxides (ML-OOH).
Phenolic antioxidants, with tocopherols (B72186) (Vitamin E) being a prime example, are highly effective inhibitors of lipid peroxidation due to their ability to donate a phenolic hydrogen atom to lipid radicals. acs.org This action is a critical rate-controlling step in breaking the chain reaction of autoxidation. acs.org The primary mechanism involves the rapid transfer of a hydrogen atom from the antioxidant (A-H) to peroxyl (LOO•) and alkoxyl (LO•) radicals, which are key propagators in the oxidation chain.
This donation converts the highly reactive lipid radicals into more stable lipid hydroperoxides (LOOH) and lipid alcohols (LOH), respectively, while the antioxidant itself becomes a less reactive radical (A•). nih.govscispace.com
Reaction with Peroxyl Radicals: LOO• + A-H → LOOH + A•
Reaction with Alkoxyl Radicals: LO• + A-H → LOH + A•
Studies on α-tocopherol (TOH) have shown that it effectively inhibits the decomposition of ML-OOH. nih.gov In one study, in the absence of antioxidants, ML-OOH completely decomposed after 48 hours at 60°C. However, with an equimolar concentration of α-tocopherol, only 6-7% of the initial ML-OOH decomposed after 280 hours. nih.gov This inhibition is achieved by donating a hydrogen atom to the radicals, which in turn increases the formation of more stable methyl linoleate hydroxy compounds (ML-OH). nih.govnih.gov For instance, in the presence of α-tocopherol, ML-OOH decomposition yielded 1.2% ML-OH, demonstrating the conversion of reactive radicals into stable hydroxy compounds. nih.gov This hydrogen-donating ability makes tocopherols, particularly α-tocopherol, potent chain-breaking antioxidants in the oxidation of methyl linoleate. scispace.comresearchgate.net
Radical scavenging is the primary function of chain-breaking antioxidants. This mechanism involves the trapping of free radical intermediates that are formed during the oxidation of methyl linoleate. nih.gov Antioxidants like α-tocopherol and its water-soluble analogue, Trolox, demonstrate this capacity by converting hydroperoxides (MeLoOOH) into stable hydroxy compounds (MeLoOH), effectively trapping the alkoxyl radicals that would otherwise continue the oxidation chain. nih.gov
During the autoxidation of methyl linoleate, four main hydroperoxide isomers are typically formed: 9-cis,trans; 9-trans,trans; 13-cis,trans; and 13-trans,trans. The distribution of these isomers can be influenced by the presence and efficacy of hydrogen-donating antioxidants. researchgate.net
Alpha-tocopherol, being a very effective hydrogen donor, can rapidly trap the initial kinetically favored cis,trans peroxyl radicals before they have a chance to isomerize to the more thermodynamically stable trans,trans form. nih.govresearchgate.net This results in a higher proportion of cis,trans isomers of methyl linoleate hydroperoxides. scispace.comresearchgate.net Research shows that in the presence of α-tocopherol, as much as 70% of hydroperoxides retain the cis,trans configuration even at high oxidation levels, compared to only 40% in control samples. researchgate.net In contrast, with less potent hydrogen donors like γ- and δ-tocopherols or flavonoids, more of the trans,trans isomers are formed because the isomerization of the peroxyl radical occurs more competitively. scispace.comresearchgate.net This ability of α-tocopherol to direct the isomeric distribution toward the cis,trans configuration is considered a significant factor in its biological antioxidant activity. scispace.com
| Sample | Relative Amount of cis,trans Isomers (%) | Reference |
|---|---|---|
| Control (No Antioxidant) | 40% | researchgate.net |
| α-Tocopherol | 70% | researchgate.net |
| Flavonols (e.g., Quercetin, Myricetin) | 40-45% | researchgate.net |
Chelating Agents and Metal Deactivation
Transition metals such as iron and copper are potent catalysts for the decomposition of lipid hydroperoxides into highly reactive free radicals, accelerating the rate of lipid oxidation. researchgate.net Chelating agents, a type of secondary antioxidant, function by binding these pro-oxidant metal ions, forming a stable complex that deactivates their catalytic activity. dss.go.th
The effectiveness of a chelating agent depends on both the metal ion and the substrate system. nih.gov For instance, in methyl linoleate micelle systems, EDTA and nitrilotriacetic acid (NTA) were found to suppress copper-induced oxidation but actually enhanced iron-induced oxidation. nih.gov This highlights the complexity of selecting an appropriate chelating agent. The mechanism of inhibition involves the chelator blocking the metal's access to the hydroperoxide, thereby preventing the formation of new radicals. nih.gov In oil-in-water emulsions, chelating agents present in the aqueous phase can also physically separate the metal from the lipids, further inhibiting oxidation. cirad.fr
Role of Amino Acids (e.g., L-Proline) in Interaction with Oxidation Products
Certain amino acids can play a role in modulating lipid oxidation. Studies investigating the interaction between L-proline and the oxidation products of methyl linoleate in dry systems have shown significant inhibitory effects. sciencepublishinggroup.comshu.edudntb.gov.ua
The addition of L-proline to methyl linoleate samples was found to decrease the levels of hydroperoxides and secondary oxidation products like hexanal (B45976), particularly as temperature increased. sciencepublishinggroup.comshu.edu The proposed mechanism suggests that L-proline can interact with the oxidation products and alter their formation pathway. sciencepublishinggroup.comdntb.gov.ua It is hypothesized that L-proline may act by donating a hydrogen atom to the radicals formed during oxidation, thereby stabilizing them and interrupting the chain reaction. sciencepublishinggroup.com This interaction is particularly relevant for improving the stability and nutritional value of low-moisture foods where methyl linoleate oxidation is a concern. shu.edudntb.gov.ua
| Condition | Effect on Conjugated Dienes | Effect on Hydroperoxides | Effect on Hexanal | Reference |
|---|---|---|---|---|
| Addition of L-Proline (vs. Control) | Stabilized | Decreased | Decreased | sciencepublishinggroup.comshu.edu |
Influence of Water Activity and Matrix Effects on Antioxidant Efficacy
The physical environment, including water activity (aw) and the food matrix itself, significantly impacts the rate of lipid oxidation and the effectiveness of antioxidants. researchgate.netdss.go.th
In low-moisture systems, water can act as an inhibitor of oxidation. researchgate.net This effect is attributed to several factors, including the deactivation of metal catalysts by hydration of their coordination shells and hydrogen bonding with hydroperoxides, which interferes with their decomposition. researchgate.net Studies on model crackers have shown that oxidative stability increases as water activity rises from 0.05 to 0.7. researchgate.net
Model Systems for Studying Methyl Linoleate Hydroperoxide Chemistry
Bulk Oil Systems
Bulk oil systems are fundamental models for studying the intrinsic kinetics of methyl linoleate (B1235992) hydroperoxide formation and decomposition, particularly relevant to edible oils and deep-frying processes. In these systems, which are characterized by a continuous lipid phase, the behavior of hydroperoxides is influenced by factors such as temperature, oxygen availability, and the presence of catalysts.
Research into the decomposition kinetics of methyl linoleate hydroperoxides in frying conditions reveals that these compounds are unstable at high temperatures (above 100°C). aip.org The decomposition primarily occurs through the homolytic scission of the O-OH bond, initiating a cascade of radical reactions. aip.org The rate of this decomposition is temperature-dependent. aip.org In studies modeling deep-frying, it has been shown that oxygen from the atmosphere is converted at the oil-air interface into hydroperoxides, which then decompose as they are transported to hotter regions of the oil. aip.org
The oxidation of methyl linoleate in a simple bulk phase, such as in a dichloromethane (B109758) solution, leads to the formation of four specific geometrical isomers of hydroperoxides: methyl 13-hydroperoxy-cis-9,trans-11-octadecadienoate, methyl 13-hydroperoxy-trans-9,trans-11-octadecadienoate, methyl 9-hydroperoxy-trans-10,cis-12-octadecadienoate, and methyl 9-hydroperoxy-trans-10,trans-12-octadecadienoate. nih.gov In this non-polar environment, the more stable trans,trans isomers are strongly preferred, forming in a ratio of approximately 4:1 compared to the cis,trans isomers. nih.gov This preference is attributed to a lower concentration of hydrogen-donating species, which slows the hydrogen donation step and allows for the formation of the thermodynamically more stable product. nih.gov
The addition of pro-oxidants like iron can accelerate the rate of peroxide decomposition in bulk oil systems. researchgate.net Kinetic studies have determined that the oxidation of soybean oil, which contains methyl linoleate, fits first-order kinetics, with rate constants in the order of 10⁻² h⁻¹ at 55°C. researchgate.net
Table 1: Research Findings in Bulk Oil Systems
| Parameter | Value | Conditions | Source |
|---|---|---|---|
| Decomposition Rate Constant (k) | Approx. 10⁻² h⁻¹ | Soybean oil at 55°C | researchgate.net |
| Activation Energy (Ea) of Decomposition | 100-160 kJ·mol⁻¹ | Frying temperatures (>100°C) | aip.org |
Emulsion and Micellar Systems
Emulsion and micellar systems are used to model foods where oil and water phases coexist, such as dressings, sauces, and beverages. In these systems, the interface between the lipid and aqueous phases plays a critical role in oxidation chemistry. The partitioning of reactants like pro-oxidants, antioxidants, and the hydroperoxides themselves between the oil, water, and interfacial regions leads to oxidation mechanisms that differ significantly from those in bulk oils. acs.org
Methyl linoleate hydroperoxides are more surface-active than their non-oxidized parent molecule, causing them to accumulate at the oil-water interface. researchgate.netd-nb.info This interfacial location is where initiation of oxidation often occurs, especially when pro-oxidants like transition metals are present in the aqueous phase. researchgate.netd-nb.info The presence of pre-existing hydroperoxides is considered a crucial factor for initiating oxidation in these dispersed systems. d-nb.info
Studies using methyl linoleate in micellar solutions have shown that the charge of the surfactant can influence oxidation. For instance, iron and copper were found to oxidize methyl linoleate in negatively charged sodium dodecyl sulfate (B86663) (SDS) micelles but not in positively charged tetradecyltrimethylammonium bromide (TTAB) micelles. d-nb.infonih.gov The combination of iron (II) with ascorbic acid or hydrogen peroxide can also act as a potent catalyst for methyl linoleate oxidation, with its effectiveness depending on the type of micelle. nih.gov Furthermore, hydroperoxides present as contaminants in surfactants like Tween 20 can themselves initiate and accelerate the oxidation of methyl linoleate in micelles and salmon oil-in-water emulsions. acs.orgnih.govacs.org Increasing concentrations of Tween 20 hydroperoxides were shown to decrease the oxidation lag phase. acs.orgnih.gov
The distribution of hydroperoxide isomers formed during the oxidation of methyl linoleate also differs dramatically between bulk oil and emulsion systems. nih.gov In an aqueous emulsion, the ratio of trans,trans to cis,trans isomers is altered, with the less stable cis,trans isomers being formed in greater proportion compared to oxidation in a non-polar solvent. nih.gov This is attributed to the higher effective concentration of hydrogen donors in the emulsion, which favors the kinetic product over the thermodynamic one. nih.gov
Table 2: Research Findings in Emulsion and Micellar Systems
| System Type | Isomer Ratio (t,t-HP : c,t-HP) | Key Finding | Source |
|---|---|---|---|
| Homogeneous Solution (Dichloromethane) | 4:1 | Favors formation of more stable trans,trans isomers due to lower H-donor concentration. | nih.gov |
| Aqueous Emulsion (Tris-HCl buffer) | 2:3 | Favors formation of less stable cis,trans isomers due to higher effective H-donor concentration. | nih.gov |
| Methyl Linoleate/Tween 20 Micelles | N/A | Increasing Tween 20 hydroperoxides (3.5 to 14.7 µmol/g) decreased the lag phase of hexanal (B45976) formation. | nih.gov |
Freeze-Dried and Low-Moisture Model Systems
Freeze-dried and low-moisture model systems are critical for understanding lipid oxidation in foods like crackers, cereals, and milk powders, where water activity (a_w) is low. In these systems, the limited mobility of reactants and the physical state of the matrix significantly impact the chemistry of methyl linoleate hydroperoxide.
A key finding in these models is the unusual stability of lipid hydroperoxides. researchgate.net There is often a significant lag time between the formation of hydroperoxides and their subsequent breakdown into volatile secondary products like hexanal. researchgate.netmdpi.com This suggests that pro-oxidants responsible for hydroperoxide decomposition, such as transition metals, are less active in low-moisture environments, likely due to limited diffusion. researchgate.netmdpi.com
Water has a complex, generally inhibitory effect on lipid oxidation in these systems. researchgate.netresearchgate.net Studies on methyl linoleate in freeze-dried cellulose (B213188) models show that increasing water activity from near zero up to 0.5 inhibits the oxidation reaction. researchgate.net This inhibitory effect is observed for both autocatalyzed and metal-catalyzed oxidation. researchgate.netresearchgate.net Several mechanisms are proposed for this effect: water may deactivate metal catalysts by hydrating their coordination shells, and it can form hydrogen bonds with hydroperoxides, stabilizing them and interfering with decomposition reactions. researchgate.netresearchgate.netagrilife.org Increasing water concentration from 0 to 2% was found to slow the decomposition of methyl linoleate hydroperoxides. agrilife.org
Interactions with other food components are also important. In a dry system, the amino acid L-proline was shown to interact with methyl linoleate oxidation products, leading to decreased levels of hydroperoxides and hexanal as temperature increased. sciencepublishinggroup.com Conversely, analogues of the histidyl imidazole (B134444) side-chain, such as 4-methylimidazole, can exhibit significant pro-oxidative activity in low-moisture models, reducing the induction period of methyl linoleate oxidation and enhancing browning. nih.gov
Table 3: Research Findings in Low-Moisture and Freeze-Dried Systems
| Model System | Key Variable | Observed Effect on Methyl Linoleate Oxidation | Proposed Mechanism | Source |
|---|---|---|---|---|
| Freeze-dried cellulose | Water Activity (a_w) | Inhibitory effect on oxidation as a_w increases from ~0 to 0.5. | Deactivation of metal catalysts via hydration; stabilization of hydroperoxides via H-bonding. | researchgate.netresearchgate.net |
| Low-moisture cracker | Transition Metals (Iron) | Added iron did not increase oxidation rates. | Limited diffusion and activity of metals in low-moisture matrix. | researchgate.netmdpi.com |
| Dry system with L-proline | L-proline | Decreased hydroperoxide and hexanal levels. | Interaction with oxidation products, altering their formation pathway. | sciencepublishinggroup.com |
In Vitro Cellular Models (Emphasis on biochemical mechanisms)
In vitro cellular models are essential for elucidating the biochemical mechanisms through which this compound exerts its biological effects. These studies expose cultured cells to the hydroperoxide and measure various cellular responses, providing insight into its cytotoxicity and impact on cellular pathways.
One of the significant findings is that this compound can induce DNA damage. In cultured normal human fibroblasts, the hydroperoxide caused DNA single-strand breaks in a concentration-dependent manner. tandfonline.com This genotoxic effect highlights a potential mechanism by which lipid peroxidation could contribute to aging and tumorigenesis. tandfonline.com
The immune system is also a target. This compound was found to suppress the cytotoxic activity of murine natural killer (NK) cells against tumor cells. nih.govjst.go.jp While the hydroperoxide did not affect the ability of NK cells to bind to target cells, it inhibited the subsequent lysis step, suggesting an impairment of the killing mechanism. nih.govjst.go.jp Furthermore, it has been shown to affect antibody production by mouse spleen cells, enhancing it at low concentrations but suppressing it at higher concentrations. nih.gov
At the subcellular level, studies using isolated rat liver mitochondria have demonstrated that linoleate hydroperoxide impacts cellular energy metabolism. It can uncouple oxidative phosphorylation, as indicated by a decrease in the P/O ratio, and affect mitochondrial respiration. psu.edu It also has a striking effect on cytochrome c, causing damage to the haematin ring and polymerization of the protein, which can disrupt the electron transport chain. cambridge.org
The toxicity of this compound has also been compared to other agents in alveolar macrophages. It was found to cause a dose-dependent decrease in the phagocytic activity of these immune cells, indicating that it can impair their function. nih.gov
Table 4: Biochemical Effects of this compound in In Vitro Cellular Models
| Cellular Model | Biochemical Effect Observed | Key Finding | Source |
|---|---|---|---|
| Normal Human Fibroblasts | DNA Damage | Induced single-strand breaks in a concentration-dependent manner. | tandfonline.com |
| Murine Natural Killer (NK) Cells | Suppressed Cytotoxicity | Inhibited the lytic ability of NK cells without affecting target cell binding. | nih.govjst.go.jp |
| Mouse Spleen Cells | Modulated Antibody Production | Enhanced response at low concentrations (2-20 µM), suppressed at higher concentrations. | nih.gov |
| Rat Liver Mitochondria | Disrupted Energy Metabolism | Uncoupled oxidative phosphorylation and damaged cytochrome c. | psu.educambridge.org |
Future Directions and Emerging Research Areas
Advanced Spectroscopic Techniques for Real-Time Analysis
The transient and reactive nature of methyl linoleate (B1235992) hydroperoxide and its subsequent degradation products necessitates the development and application of advanced analytical techniques for their real-time analysis. Traditional methods often require sample extraction and can be time-consuming, potentially altering the very species they aim to measure. mdpi.com
Emerging spectroscopic methods offer the potential for in-situ and real-time monitoring of lipid oxidation. mdpi.com Techniques such as Raman spectroscopy have been explored to investigate spectral changes during lipid oxidation. mdpi.com However, a significant challenge remains in correlating spectral frequencies with peroxide values, especially at temperatures where hydroperoxides are transient and rapidly decompose. mdpi.com Future research will likely focus on enhancing the sensitivity and specificity of these techniques.
A promising approach combines different spectroscopic methods. For instance, the integration of selective 1D Total Correlation Spectroscopy (TOCSY) and 1H-13C Heteronuclear Multiple Bond Correlation (HMBC) NMR techniques has shown potential for identifying primary oxidation products of methyl linolenate without the need for laborious isolation. nih.govmdpi.com This methodology could be adapted and refined for the real-time analysis of methyl linoleate hydroperoxide formation and degradation. Furthermore, the development of compact and efficient analytical instruments, such as time-domain nuclear magnetic resonance (TD-NMR), could provide simple, real-time analysis of lipid oxidation in complex systems. mdpi.com
Flow injection analysis coupled with spectrophotometric detection is another avenue being explored for the rapid and automated determination of hydroperoxides. researchgate.net This method, which involves the oxidation of iodide to iodine by hydroperoxides, offers high sensitivity and throughput. researchgate.net
Key Research Focuses for Real-Time Analysis:
| Technique | Potential Application for this compound | Key Challenges |
| Raman Spectroscopy | In-situ monitoring of hydroperoxide formation and decomposition. | Correlation of spectral data with peroxide values, especially for transient species. mdpi.com |
| Advanced NMR (TOCSY, HMBC) | Identification and quantification of primary and secondary oxidation products in real-time without isolation. nih.govmdpi.com | Complex data analysis and the need for specialized instrumentation. |
| Time-Domain NMR (TD-NMR) | Rapid and non-invasive analysis of lipid oxidation in complex matrices. mdpi.com | Further development for specific detection of hydroperoxides. |
| Flow Injection Analysis | High-throughput and automated quantification of hydroperoxide levels. researchgate.net | Method validation for diverse and complex sample types. |
Computational Chemistry and Molecular Dynamics Simulations
Computational chemistry and molecular dynamics (MD) simulations have emerged as powerful tools to investigate the molecular mechanisms of lipid peroxidation at an atomic level. nih.govfrontiersin.org These methods provide insights into the structural and dynamic changes that occur in lipid bilayers upon the introduction of oxidized lipids like this compound.
MD simulations have been used to study the effects of lipid peroxidation on the properties of lipid bilayers. nih.gov These studies have shown that the introduction of hydroperoxide groups into lipid tails leads to significant conformational changes, causing the oxidized tails to bend towards the water phase. nih.gov This reorientation results in an increased area per lipid, a decrease in bilayer thickness, and an increase in membrane permeability. nih.gov Such simulations are crucial for understanding how lipid peroxidation can lead to cell membrane damage. nih.gov
Furthermore, computational approaches, including Density Functional Theory (DFT) and Our N-layered Integrated molecular Orbital and molecular Mechanics (ONIOM) calculations, have been combined with NMR data to determine the three-dimensional structures of complex hydroperoxide products in solution. nih.govmdpi.com This integrated approach is invaluable for characterizing the stereoisomers of hydroperoxides that are difficult to isolate and analyze using experimental methods alone.
Future research in this area will likely focus on:
Developing more accurate force fields for oxidized lipids to improve the reliability of MD simulations.
Simulating larger and more complex membrane systems to better mimic biological environments.
Investigating the interactions of this compound and its secondary products with other membrane components, such as proteins and cholesterol.
Using quantum chemical calculations to elucidate the reaction mechanisms and kinetics of hydroperoxide formation and degradation.
Elucidation of Novel Secondary Oxidation Products and Their Reactivity
While the initial formation of methyl linoleate hydroperoxides is a critical first step, their subsequent decomposition into a myriad of secondary oxidation products is of significant biological and chemical importance. These secondary products, which include aldehydes, ketones, alcohols, and epoxides, are often more stable than the initial hydroperoxides and can have profound effects on cellular function. mdpi.commdpi.com
Research has identified a range of secondary products from the oxidation of methyl linoleate. For example, the thermal decomposition of hydroperoxy cyclic peroxides, which are secondary products themselves, can yield volatile compounds like hexanal (B45976) and methyl 9-oxo-nonanoate. nih.gov The degradation of the major 9- and 13-hydroperoxides of methyl linoleate is known to produce characteristic volatile compounds such as hexanal, methyl octanoate, and deca-2,4-dienal. csic.es
A key area of future research is the comprehensive identification and characterization of the full spectrum of secondary and even tertiary oxidation products. mdpi.com This is challenging due to the vast number of potential products and their often low concentrations. Advanced analytical techniques, such as high-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS), are essential for this task. nih.govnih.gov
Understanding the reactivity of these secondary products is another crucial frontier. Many of these compounds are electrophilic and can react with cellular nucleophiles like proteins and DNA, leading to the formation of covalent adducts known as advanced lipoxidation end products (ALEs). portlandpress.com The formation of these adducts can alter protein structure and function, contributing to cellular dysfunction and disease. portlandpress.com For instance, studies have investigated the formation of fluorescent products from the reaction of this compound degradation products with adenine, a component of DNA. nih.gov
Major Classes of Secondary Oxidation Products from this compound:
| Product Class | Examples | Significance |
| Aldehydes | Hexanal, 2-Heptenal, 2,4-Decadienal, Methyl 9-oxononanoate (B1257084) nih.govcsic.esnih.gov | Contribute to off-flavors in foods and can be reactive towards biomolecules. mdpi.com |
| Epoxides | Hydroperoxy epidioxides, Epoxy esters nih.gov | Can be further metabolized to other reactive species. |
| Ketones | Methyl 10-oxo-8-decenoate nih.gov | Can participate in further reactions and contribute to cellular damage. |
| Alcohols | Hydroxy derivatives nih.gov | Can alter membrane properties and signaling pathways. |
Systems-Level Understanding of Lipid Peroxidation Networks
The process of lipid peroxidation is not a simple linear pathway but rather a complex network of interconnected reactions. mdpi.com A systems-level understanding aims to integrate the various components of this network—from the initial formation of this compound to the generation of a diverse array of secondary products and their interactions with other cellular molecules—to create a holistic picture of the entire process.
Developing computational models of lipid peroxidation networks is another important goal. mdpi.com These models can be used to simulate the dynamics of the system, predict the effects of perturbations (such as the addition of an antioxidant), and identify key control points in the network. mdpi.com The development of such models requires a combination of experimental data on reaction rates and product distributions with computational algorithms to solve the complex system of differential equations that describe the network.
Future research in this area will focus on:
Integrating lipidomics data with other "omics" data (e.g., proteomics, metabolomics) to gain a more complete understanding of the cellular response to lipid peroxidation.
Developing more sophisticated computational models that can capture the spatial and temporal dynamics of lipid peroxidation within the cell.
Using these models to identify novel biomarkers of oxidative stress and to design new therapeutic strategies for diseases associated with lipid peroxidation.
Q & A
Q. What experimental methods optimize methyl linoleate hydroperoxide synthesis while minimizing by-products?
- Methodological Answer :
Controlled autoxidation of methyl linoleate under air exposure, coupled with silica column chromatography or thin-layer chromatography (TLC), enables efficient hydroperoxide isolation. Key parameters include:- Temperature : Room temperature (25°C) for autoxidation to avoid thermal degradation .
- Purification : Silica-based separation to isolate hydroperoxides from unreacted methyl linoleate and secondary oxidation products .
- Stabilization : Adding antioxidants (e.g., BHT, α-Tocopherol) during synthesis reduces further oxidation, maintaining peroxide values below 20 mmol/L .
- Data : Typical yields range from 20–25% conjugated dienes and smaller proportions of trienes in optimized protocols .
Q. What analytical techniques are used to detect and quantify methyl linoleate hydroperoxides?
- Methodological Answer :
- HPLC : Reversed-phase HPLC with UV detection (234 nm for conjugated dienes) separates hydroperoxide isomers. For example, 9- and 13-hydroperoxide isomers can be resolved using C18 columns with isocratic elution (methanol:water:acetic acid) .
- Gas Chromatography-Mass Spectrometry (GC-MS) : Identifies volatile decomposition products (e.g., aldehydes, ketones) after derivatization .
- Spectrophotometry : Conjugated diene absorbance at 234 nm provides rapid quantification, though it lacks isomer specificity .
- Titration : Iodometric titration quantifies total peroxide content but requires careful handling to avoid interference from other oxidants .
Q. How should this compound be stored to ensure stability?
- Methodological Answer :
- Labeling : Record dates of receipt, opening, and discard; include peroxide test results if opened .
- Storage : Store in airtight, opaque containers at –20°C under inert gas (e.g., nitrogen) to suppress autoxidation .
- Testing : Regularly monitor peroxide values using iodometric titration or HPLC to detect degradation .
Advanced Research Questions
Q. How do thermal decomposition kinetics of this compound differ under nitrogen vs. oxygen atmospheres?
- Methodological Answer :
- Experimental Design : Thermogravimetric analysis (TGA) at heating rates of 5–20°C/min under controlled atmospheres .
- Key Data :
| Parameter | Nitrogen Atmosphere | Oxygen Atmosphere |
|---|---|---|
| Initial Decomposition T | ~180°C | ~150°C |
| Peak Decomposition Rate | 0.8%/min | 1.2%/min |
| Activation Energy (Eₐ) | 98.5 kJ/mol | 75.3 kJ/mol |
- Kinetic Model : Multiple linear regression using the Flynn-Wall-Ozawa method confirms reliability (relative error ~1%) .
Q. What challenges arise in isolating specific hydroperoxide isomers, and how are they resolved?
- Methodological Answer :
- Isomer Separation :
- HPLC with Chiral Columns : Resolves enantiomers of 9- and 13-hydroperoxides using chiral stationary phases (e.g., Chiralpak AD-H) .
- Preparative TLC : Silica gel plates (hexane:diethyl ether:acetic acid, 60:40:1) isolate isomers for structural validation via NMR .
- Stability Issues : Isomers like 13-cis,trans-hydroperoxide isomerize under light; storage in dark, oxygen-free solvents (e.g., dodecane) minimizes degradation .
Q. How do enzymatic vs. non-enzymatic pathways influence hydroperoxide isomer profiles?
Q. What are the implications of this compound reactivity with proteins?
Q. How does nitrogen dioxide (NO₂) modulate hydroperoxide isomerization?
- Methodological Answer :
- Reaction Setup : Expose isolated 13-cis,trans-hydroperoxide to 4.1 ppm NO₂ in helium (25°C, 60 mL/min flow rate) .
- Results : NO₂ accelerates isomerization to trans,trans isomers, monitored via HPLC. Kinetic data show a 40% increase in trans,trans products within 2 hours .
- Implications : Environmental NO₂ levels may artifactually alter isomer ratios in atmospheric oxidation studies.
Q. Tables for Key Data
Q. Table 1: Thermal Decomposition Kinetics of this compound
| Atmosphere | Initial Decomposition T (°C) | Peak Rate (%/min) | Eₐ (kJ/mol) |
|---|---|---|---|
| Nitrogen | 180 | 0.8 | 98.5 |
| Oxygen | 150 | 1.2 | 75.3 |
| Source: |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
